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  • Product: 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide
  • CAS: 1006356-38-2

Core Science & Biosynthesis

Foundational

A Strategic Guide to Elucidating the Mechanism of Action for 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide

Foreword: The quest to understand a novel compound's mechanism of action (MoA) is a foundational challenge in drug discovery and chemical biology.[1] It is a process that transforms a molecule from a mere chemical struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The quest to understand a novel compound's mechanism of action (MoA) is a foundational challenge in drug discovery and chemical biology.[1] It is a process that transforms a molecule from a mere chemical structure into a potential therapeutic agent or a powerful research tool. This guide addresses the specific case of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide, a compound for which, as of this writing, no established MoA has been documented in peer-reviewed literature. The absence of data, however, is not a barrier but an opportunity. It compels us to design a rigorous, multi-faceted research program to systematically uncover its biological function.

This document serves as both a technical guide and a strategic whitepaper for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a logical progression of scientific inquiry. We will first establish a set of plausible, hypothetical MoAs based on the compound's structural motifs—the pyrazole core and the sulfonohydrazide functional group. Subsequently, we will detail a comprehensive, phased experimental strategy designed to systematically test these hypotheses, identify the molecular target(s), and validate the mechanism. This is the blueprint for transforming an unknown entity into a well-characterized chemical probe.

Part 1: Foundational Analysis & Hypothesis Generation

Before embarking on extensive experimental work, a thorough in-silico and literature-based analysis of the lead compound is critical. 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide possesses two key structural features that inform our initial hypotheses.

1.1 The Pyrazole Scaffold: The pyrazole ring is a well-established pharmacophore present in numerous FDA-approved drugs.[2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4] This broad activity profile is attributed to the pyrazole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.[5] Several clinically relevant drugs, such as the anti-inflammatory agent Celecoxib, feature a pyrazole core, highlighting its importance in medicinal chemistry.[4]

1.2 The Sulfonohydrazide Moiety: The sulfonamide group (-SO2NH-) and its derivatives are another cornerstone of pharmacology, most famously represented by the sulfa antibiotics.[6] The mechanism of these antibacterial agents involves competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[7][8] Beyond anti-infectives, sulfonamides are found in drugs targeting a diverse range of proteins, including carbonic anhydrases, proteases, and kinases.[6][9][10] The sulfonohydrazide functional group in our compound of interest retains the core sulfonamide structure, suggesting a potential for similar interactions.

1.3 Primary Hypotheses: Based on these structural components, we can formulate several initial hypotheses for the mechanism of action of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide:

  • Hypothesis A: Enzyme Inhibition. The compound acts as a competitive or non-competitive inhibitor of a specific enzyme. Given the pyrazole and sulfonamide precedents, likely targets could include cyclooxygenase (COX) enzymes, carbonic anhydrases, kinases, or microbial enzymes like DHPS.

  • Hypothesis B: Receptor Modulation. The molecule functions as an agonist or antagonist at a specific cell surface or nuclear receptor.

  • Hypothesis C: Disruption of Protein-Protein Interactions. The compound binds to a protein surface, interfering with the formation of a critical protein complex.

  • Hypothesis D: Antimicrobial Activity. The compound inhibits the growth of bacteria or fungi, potentially through inhibition of folic acid synthesis or other essential pathways.[7]

Part 2: A Phased Experimental Approach for MoA Deconvolution

Elucidating the MoA for a novel compound is a systematic process of elimination and confirmation.[1][11] We propose a three-phase approach, moving from broad phenotypic screening to specific target identification and final validation.

Phase I: Broad Phenotypic Screening & Initial Target Class Identification

The initial goal is to observe the compound's effect on whole cells or organisms to narrow the field of potential mechanisms.

Protocol 1: High-Content Cellular Imaging This unbiased approach allows for the simultaneous measurement of multiple cellular parameters, providing a "fingerprint" of the compound's effect.

  • Objective: To identify morphological or functional changes in cells indicative of a specific pathway perturbation.

  • Methodology:

    • Cell Line Selection: Utilize a panel of well-characterized human cell lines (e.g., U2OS, A549, MCF7) representing different tissue origins.

    • Compound Treatment: Treat cells with a dose-response range of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide (e.g., 0.1 µM to 100 µM) for 24-48 hours.

    • Staining: Stain cells with a cocktail of fluorescent dyes targeting the nucleus (Hoechst), mitochondria (MitoTracker), cytoskeleton (Phalloidin), and cell membrane (WGA).

    • Imaging: Acquire images using an automated high-content imaging system.

    • Analysis: Quantify changes in dozens of parameters, including cell count, nuclear size/shape, mitochondrial integrity, cytoskeletal arrangement, and cell cycle phase. Compare the resulting phenotypic profile to a reference library of compounds with known MoAs.

  • Causality & Interpretation: A significant increase in cells arrested in the G2/M phase, for example, would strongly suggest an effect on microtubule dynamics or DNA damage response, guiding subsequent experiments toward targets in those pathways.

Protocol 2: Broad-Spectrum Antimicrobial Susceptibility Testing

  • Objective: To determine if the compound has antibacterial or antifungal activity.

  • Methodology:

    • Organism Panel: Screen the compound against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as yeast (e.g., Candida albicans).

    • Assay: Use a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

    • Folic Acid Rescue: For any observed antibacterial activity, repeat the MIC assay in media supplemented with p-aminobenzoic acid (PABA) or folic acid.[7]

  • Causality & Interpretation: If the compound's antibacterial effect is reversed by the addition of PABA, it strongly supports the hypothesis that it acts as a DHPS inhibitor, similar to classic sulfa drugs.[7][8]

Phase I Workflow Diagram

G cluster_0 Phase I: Phenotypic Screening Compound 1-ethyl-3-methyl-1H- pyrazole-4-sulfonohydrazide HCS High-Content Screening (Human Cell Panel) Compound->HCS Antimicrobial Antimicrobial Screening (Bacterial/Fungal Panel) Compound->Antimicrobial PhenoProfile Generate Phenotypic Profile HCS->PhenoProfile MIC Determine MIC Antimicrobial->MIC Hypothesis Refined MoA Hypotheses PhenoProfile->Hypothesis Rescue Folic Acid Rescue Experiment MIC->Rescue If MIC is low Rescue->Hypothesis

Caption: Workflow for initial phenotypic screening to generate refined hypotheses.

Phase II: Target Identification & Engagement

Once Phase I has pointed toward a potential biological process (e.g., cell cycle arrest, antibacterial activity), the next step is to identify the specific molecular target.

Protocol 3: Affinity-Based Target Identification (Chemical Proteomics)

  • Objective: To directly identify proteins that physically bind to the compound.

  • Methodology:

    • Probe Synthesis: Synthesize an analog of the lead compound that incorporates a linker and a reactive group (e.g., a photo-affinity label) or an affinity tag (e.g., biotin).

    • Cell Lysate Incubation: Incubate the probe with total cell lysate from a relevant cell line.

    • Crosslinking/Capture: For photo-affinity probes, irradiate with UV light to covalently link the probe to its binding partners. For biotinylated probes, capture the probe-protein complexes on streptavidin beads.

    • Enrichment & Digestion: Elute the captured proteins, digest them into peptides with trypsin, and analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control (e.g., a competition experiment with excess free compound).

  • Trustworthiness: This method provides direct physical evidence of a drug-target interaction. The inclusion of a competition control is a self-validating step; a true target's signal will be diminished, while non-specific binders will be unaffected.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that the compound engages the putative target protein inside intact cells.

  • Methodology:

    • Compound Treatment: Treat intact cells with the compound or a vehicle control.

    • Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

    • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated (denatured) proteins by centrifugation.

    • Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Causality & Interpretation: Ligand binding stabilizes a protein, increasing its melting temperature. A shift in the melting curve of the target protein to a higher temperature in the compound-treated cells is strong evidence of direct target engagement in a physiological context.

Phase II Workflow Diagram

G cluster_1 Phase II: Target Identification Hypothesis Refined MoA Hypotheses ChemProteomics Chemical Proteomics (Affinity Capture-MS) Hypothesis->ChemProteomics CandidateList List of Putative Binding Proteins ChemProteomics->CandidateList CETSA Cellular Thermal Shift Assay (CETSA) CandidateList->CETSA For top candidates ValidatedTarget Validated Target(s) CETSA->ValidatedTarget

Caption: Strategy for identifying and confirming direct target engagement.

Phase III: Mechanistic Validation & Pathway Analysis

Identifying a binding partner is not the end of the story. The final phase is to prove that the interaction between the compound and the target is responsible for the observed biological effect.[12][13]

Protocol 5: In Vitro Functional Assays

  • Objective: To quantify the compound's effect on the biochemical function of the validated target.

  • Methodology:

    • If the target is an enzyme: Use a recombinant, purified version of the target protein in an activity assay (e.g., a kinase assay measuring phosphorylation or a protease assay measuring substrate cleavage). Determine the IC50 (half-maximal inhibitory concentration) of the compound.

    • If the target is a receptor: Perform a radioligand binding assay to determine the binding affinity (Ki) and a functional assay (e.g., measuring second messenger levels) to determine if the compound is an agonist or antagonist.

  • Data Presentation: Results should be presented in a clear, tabular format.

Assay TypeTarget ProteinResultValue
Enzymatic AssayRecombinant Target XIC501.2 µM
Binding AssayRecombinant Target XKi0.8 µM
Cellular AssayTarget X KnockdownEC50 Shift>10-fold

Protocol 6: Target Validation in a Cellular Context

  • Objective: To demonstrate that the target is necessary for the compound's activity in cells.

  • Methodology:

    • Genetic Perturbation: Use CRISPR/Cas9 to knock out the gene encoding the target protein or siRNA to knock it down.

    • Phenotypic Assay: Perform the key phenotypic assay identified in Phase I (e.g., cell viability, cell cycle analysis) on the knockout/knockdown cells and compare the dose-response curve of the compound to that in wild-type cells.

  • Causality & Interpretation: If the target is essential for the compound's MoA, the knockout or knockdown cells should become resistant to the compound's effects, resulting in a significant rightward shift in the dose-response curve. This provides a powerful genetic link between the target and the compound's function.

Part 3: Conclusion & Future Directions

This guide outlines a comprehensive and logically structured research plan for the complete deconvolution of the mechanism of action for 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide. The process begins with broad, unbiased screening to generate data-driven hypotheses, proceeds to direct target identification using advanced proteomics techniques, and culminates in rigorous genetic and biochemical validation.[14]

By following this self-validating system, which integrates phenotypic analysis with direct target engagement and genetic confirmation, researchers can move with confidence from an unknown molecule to a well-characterized chemical tool with a defined MoA. The insights gained will be crucial for any future development of this compound, whether for therapeutic purposes or as a probe to explore complex biological systems. The journey from structure to function is one of the most exciting in science, and this roadmap provides a clear path forward.

References

  • Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Cell. Available at: [Link]

  • Importance of Target Identification & Validation in Drug Development. BenchSci. Available at: [Link]

  • Elucidating Compound Mechanism of Action by Network Perturbation Analysis. National Institutes of Health. Available at: [Link]

  • Drug Target Identification & Validation. Sino Biological. Available at: [Link]

  • Elucidating Compound Mechanism of Action by Network Perturbation Analysis. PubMed. Available at: [Link]

  • Elucidating Compound Mechanism of Action and Polypharmacology with a Large-scale Perturbational Profile Compendium. bioRxiv. Available at: [Link]

  • Chemical biology for target identification and validation. MedChemComm. Available at: [Link]

  • Target Identification and Validation. Aragen Life Sciences. Available at: [Link]

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics. Available at: [Link]

  • Target Identification and Validation. Sartorius. Available at: [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. National Institutes of Health. Available at: [Link]

  • Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Current status of pyrazole and its biological activities. National Institutes of Health. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Institutes of Health. Available at: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Institutes of Health. Available at: [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. Available at: [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. Available at: [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. ResearchGate. Available at: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. National Institutes of Health. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]

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Exploratory

Comprehensive NMR Spectroscopic Characterization of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide

An In-Depth Technical Guide for Drug Development Professionals Executive Summary This technical guide provides a comprehensive framework for the structural elucidation of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide u...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide using Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrazole sulfonamides are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[1][2] Accurate and unambiguous characterization is paramount for drug discovery and development. This document outlines the predicted ¹H and ¹³C NMR spectral features of the title compound, based on established principles and spectral data from analogous structures. Furthermore, it details the advanced 2D NMR experiments required for unequivocal assignment and presents robust, field-proven protocols for sample preparation and data acquisition.

Introduction to the Analyte and Method

1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide is a heterocyclic compound featuring a substituted pyrazole core, a key pharmacophore in numerous therapeutic agents.[2] The structural complexity, arising from the N-ethyl group, C-methyl group, and the C4-linked sulfonohydrazide moiety, necessitates a powerful analytical technique for its characterization. NMR spectroscopy is the definitive method for determining the precise molecular structure of organic compounds in solution. This guide explains the causal relationships between the molecule's structure and its NMR spectral output, providing a self-validating system for its characterization.

Molecular Structure and NMR-Active Nuclei

To interpret the NMR spectra, a clear understanding of the molecular topology and the unique chemical environments of each nucleus is essential. The structure and standard numbering convention for the pyrazole ring are depicted below.

Figure 1: Molecular structure of the target compound with key functional groups highlighted.

Based on this structure, we anticipate signals for:

  • Seven unique proton environments: Pyrazole C5-H, N-CH₂ (ethyl), C-CH₃ (ethyl), C-CH₃ (methyl), SO₂-NH, and NH₂.

  • Five unique carbon environments: Pyrazole C3, C4, C5, N-CH₂ (ethyl), C-CH₃ (ethyl), and C-CH₃ (methyl).

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the number of different proton types and their connectivity. For this molecule, using a polar aprotic solvent like DMSO-d₆ is the logical choice to ensure the observation of the exchangeable N-H protons of the sulfonohydrazide group.[3]

Assignment Predicted δ (ppm) Multiplicity Integration Rationale and Key Correlations
H-5 7.8 - 8.2Singlet (s)1HThis proton is on the pyrazole ring, an aromatic system. Its chemical shift is influenced by the adjacent nitrogen (N1) and the C4-sulfonyl group. In related pyrazoles, the H5 proton appears in this downfield region.[4]
N-CH₂ (Ethyl) 4.1 - 4.4Quartet (q)2HThe methylene protons are directly attached to a nitrogen atom (N1) of the aromatic ring, causing significant deshielding. They are split by the adjacent methyl group protons (n=3), resulting in a quartet (n+1=4).
C-CH₃ (Ethyl) 1.3 - 1.5Triplet (t)3HThese methyl protons are split by the adjacent methylene group (n=2), giving a triplet (n+1=3). This signal is characteristic of an ethyl group attached to a heteroatom.
C-CH₃ (Methyl) 2.3 - 2.6Singlet (s)3HThis methyl group is attached to the C3 position of the pyrazole ring. It has no adjacent protons, hence it appears as a sharp singlet. Its chemical shift is typical for a methyl group on an aromatic heterocycle.[3]
SO₂-NH 8.5 - 9.5Broad Singlet (br s)1HThis proton is attached to a nitrogen which is adjacent to a strongly electron-withdrawing sulfonyl group, shifting it significantly downfield. Signal broadening is expected due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.[1][5] This signal will disappear upon D₂O exchange.
-NH₂ 4.0 - 5.0Broad Singlet (br s)2HThese are terminal hydrazide protons. Their chemical shift can be variable and the signal is typically broad due to exchange. This signal will also disappear upon D₂O exchange, confirming its assignment.[5]

Table 1: Predicted ¹H NMR data in DMSO-d₆.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. The assignments are predicted based on extensive data for substituted pyrazoles.[6][7][8]

Assignment Predicted δ (ppm) Rationale
C-3 148 - 152This is a quaternary carbon attached to two nitrogen atoms and bearing the methyl substituent. Its chemical shift is characteristic of the C3 position in N1-substituted pyrazoles.[7]
C-5 138 - 142This is a methine carbon (CH) adjacent to the N1-ethyl group. Its chemical shift is influenced by the adjacent nitrogen and is typically found in this region for related structures.
C-4 115 - 120This quaternary carbon is substituted with the electron-withdrawing sulfonohydrazide group, which influences its chemical shift. In many pyrazole-4-sulfonamides, the C4 signal appears in this range.[3]
N-CH₂ (Ethyl) 45 - 50The chemical shift for this methylene carbon is dictated by its direct attachment to the pyrazole N1 atom.
C-CH₃ (Methyl) 12 - 15This signal corresponds to the methyl group at the C3 position of the pyrazole ring, a typical value for such a substituent.[8]
C-CH₃ (Ethyl) 14 - 17This signal is for the terminal methyl carbon of the N-ethyl group.

Table 2: Predicted ¹³C NMR data in DMSO-d₆.

Advanced 2D NMR for Unambiguous Structural Verification

While 1D NMR provides a strong foundation, a multi-dimensional approach is essential for a self-validating and complete structural assignment. This workflow ensures that all correlations are internally consistent.

H1 Acquire ¹H Spectrum COSY Acquire ¹H-¹H COSY H1->COSY Identify H-H couplings HSQC Acquire ¹H-¹³C HSQC H1->HSQC C13 Acquire ¹³C Spectrum C13->HSQC Assign_Spin Assign Spin Systems (e.g., Ethyl Group) COSY->Assign_Spin Assign_CH Correlate Protons to Directly Attached Carbons HSQC->Assign_CH HMBC Acquire ¹H-¹³C HMBC Assign_Quat Assign Quaternary Carbons & Confirm Connectivity HMBC->Assign_Quat Observe ²J, ³J correlations Assign_Spin->HMBC Assign_CH->HMBC Structure Final Structure Verified Assign_Quat->Structure

Figure 2: Workflow for comprehensive NMR structural verification.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment is the cornerstone for identifying proton-proton coupling networks. For the target molecule, it will definitively show a cross-peak between the N-CH₂ quartet and the C-CH₃ triplet of the ethyl group, confirming their connectivity.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments for all CH, CH₂, and CH₃ groups.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton.[5] It reveals correlations between protons and carbons over two or three bonds. Key expected correlations include:

    • A ³J correlation from the N-CH₂ protons to the pyrazole C5 carbon, confirming the site of ethylation at N1.

    • Correlations from the C3-CH₃ protons to the pyrazole C3 and C4 carbons, locking in the position of the methyl group.

    • A correlation from the H-5 proton to the C3 and C4 carbons, completing the assignment of the pyrazole ring.

Experimental Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. The use of deuterated solvents is necessary for the spectrometer's field-frequency lock system.

  • Dissolution: Gently vortex or swirl the vial to ensure complete dissolution of the sample. The solution must be homogeneous.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9][10]

  • Capping: Securely cap the NMR tube. If the sample is to be stored, sealing the cap with parafilm is recommended.

NMR Data Acquisition

The following are typical acquisition parameters on a 400 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 (adjust for concentration).

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

  • D₂O Exchange:

    • After acquiring the initial ¹H spectrum, remove the tube, add one drop of deuterium oxide (D₂O), shake vigorously, and re-acquire the spectrum using the same parameters. The signals for NH and NH₂ should significantly diminish or disappear.[5]

  • 2D Experiments (COSY, HSQC, HMBC):

    • Utilize standard, gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf on Bruker systems).

    • Optimize spectral widths in both dimensions based on the 1D spectra.

    • The number of scans and increments will vary depending on the experiment and sample concentration, typically requiring longer acquisition times than 1D experiments.

Conclusion

The structural characterization of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide can be confidently achieved through a systematic NMR approach. By combining 1D ¹H and ¹³C spectroscopy with advanced 2D correlation experiments like COSY, HSQC, and HMBC, every proton and carbon atom can be unambiguously assigned. The predicted spectral data and detailed protocols within this guide provide a robust framework for researchers, ensuring the scientific integrity of their findings and accelerating the drug development process.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]

  • Jimeno, M. L., Jagerovic, N., & Elguero, J. (1997). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 291-294. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Medicinal Chemistry Communications. [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26313–26323. [Link]

  • Afonin, A. V., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Chemistry of Heterocyclic Compounds, 39(3), 325-329. [Link]

  • Kumar, D., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Applicable Chemistry, 6(5), 896-904. [Link]

  • University of Potsdam. (n.d.). NMR Sample Preparation. [Link]

  • University of Ottawa. (n.d.). How to Prepare Samples for NMR. [Link]

  • University of Durham. (n.d.). How to make an NMR sample. [Link]

  • University of Missouri-St. Louis. (n.d.). Sample Preparation. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

  • Reich, H. J. (2020). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

Foundational

Molecular weight and exact mass of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide

Title: Technical Guide: Molecular Weight and Exact Mass Determination of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide Executive Summary In modern drug discovery and agrochemical development, the precise structural cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Molecular Weight and Exact Mass Determination of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide

Executive Summary In modern drug discovery and agrochemical development, the precise structural characterization of synthetic intermediates is a foundational requirement. This technical guide provides an in-depth analysis of the mass properties of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide (CAS: 1006356-38-2). Designed for analytical chemists and drug development professionals, this document delineates the critical differences between molecular weight and exact mass, and establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its quality control.

Chemical Identity and Strategic Importance

1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide is a highly specialized chemical building block. In recent medicinal and agricultural chemistry campaigns, pyrazole-4-sulfonohydrazide scaffolds have emerged as critical intermediates for synthesizing succinate dehydrogenase inhibitors (SDHIs)[1]. SDHIs are potent agents that target the mitochondrial respiratory chain of pathogenic fungi. As a Senior Application Scientist, I emphasize that validating the structural integrity of this specific precursor is a non-negotiable quality control step before initiating downstream fragment-based drug assembly.

Physicochemical Parameters: Molecular Weight vs. Exact Mass

A common pitfall in analytical chemistry is conflating molecular weight with exact mass. According to the standards discussed by the American Society for Mass Spectrometry and IUPAC[2], these metrics serve entirely different operational purposes in the laboratory:

  • Molecular Weight (Average Mass): This is the weighted average of the masses of all naturally occurring isotopes of the constituent elements. For our target molecule (C6H12N4O2S), the molecular weight is 204.25 g/mol .

    • Causality: We use this value exclusively for macroscopic laboratory tasks, such as calculating molarity, stoichiometry, and reaction yields.

  • Exact Mass (Monoisotopic Mass): This is the calculated mass of the molecule using only the most abundant, stable isotope of each element (e.g., ^12C, ^1H, ^14N, ^16O, ^32S). For C6H12N4O2S, the exact mass is 204.0681 Da [3].

    • Causality: We use this value for High-Resolution Mass Spectrometry (HRMS) to determine the elemental composition of a single molecular ion, free from isotopic averaging.

Table 1: Quantitative Mass Parameters for 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide

ParameterValueApplication
Chemical Formula C6H12N4O2SStructural definition
Molecular Weight 204.25 g/mol Stoichiometry & synthetic scaling
Exact Mass (Monoisotopic) 204.0681 DaHRMS identification target
Theoretical [M+H]+ 205.0754 m/zPositive ion mode (ESI+) target
Theoretical[M-H]- 203.0608 m/zNegative ion mode (ESI-) target
Theoretical [M+Na]+ 227.0573 m/zSodium adduct identification

High-Resolution Mass Spectrometry (HRMS) Analytical Protocol

To verify the identity of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide, we employ a self-validating Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) MS protocol[4]. The presence of basic pyrazole and hydrazide nitrogens makes this molecule highly responsive to positive Electrospray Ionization (ESI+).

Step-by-Step Methodology:

  • Sample Preparation (Analyte Protonation): Dissolve the synthesized batch in LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile fortified with 0.1% Formic Acid (v/v).

    • Causality: Formic acid acts as a proton donor in the solution phase. It forces the protonation of the terminal hydrazide nitrogen (–NHNH3+), ensuring a robust and stable [M+H]+ ion yield in the ESI source.

  • Chromatographic Desalting: Inject 2 µL of the sample onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size). Execute a rapid 3-minute linear gradient from 5% to 95% Acetonitrile.

    • Causality: Direct infusion without chromatography often leads to ion suppression from synthesis salts. The C18 column separates the highly polar sulfonohydrazide from inorganic reaction byproducts, preventing space-charge effects in the mass analyzer that could skew mass accuracy.

  • Q-TOF MS Acquisition (Lock-Mass Calibration): Operate the Q-TOF in ESI+ mode. Introduce a reference lock-mass (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary orthogonal sprayer.

    • Causality: TOF flight tubes are sensitive to micro-fluctuations in ambient temperature, which alter the tube's length and skew flight times. The continuous measurement of the lock-mass creates a self-validating feedback loop, automatically correcting the mass axis in real-time to maintain sub-5 ppm accuracy[5].

  • Data Processing & Mass Defect Analysis: Extract the chromatogram for the theoretical [M+H]+ ion at m/z 205.0754. Calculate the mass error between the observed peak and the theoretical exact mass. A mass error of < 5 ppm, coupled with a matching isotopic pattern (M+1, M+2 peaks corresponding to ^13C and ^34S natural abundances), definitively confirms the molecule's identity.

Quality Control & Validation Workflow

The following logical workflow illustrates the decision-making process for batch release based on the exact mass determination.

QC_Workflow N1 1. Synthesis & Isolation 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide N2 2. Sample Preparation Dilution in MeOH/H2O (0.1% FA) N1->N2 Aliquot N3 3. LC-QTOF-MS Acquisition ESI+ Mode, Lock-Mass Calibration N2->N3 2 µL Injection N4 4. Data Processing Extract m/z 205.0754[M+H]+ N3->N4 Raw Data N5 Mass Error Assessment |Δm| < 5 ppm? N4->N5 Isotopic Scoring N6 Pass: Batch Release Validated for SDHI Synthesis N5->N6 Yes N7 Fail: Rejection Return to Purification N5->N7 No

Figure 1: HRMS quality control and batch release workflow for pyrazole building blocks.

References

  • Chai, J.Q., et al. "Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism." Journal of Agricultural and Food Chemistry (2023).[Link]

  • Attygalle, A. B., et al. "Monoisotopic Mass?" Journal of the American Society for Mass Spectrometry (2021).[Link]

  • Université du Luxembourg. "PubChemLite - Homopentamethylenetetramine (C6H12N4O2S) Exact Mass Profile." CCSbase / PubChemLite (2026).[Link]

  • Shimadzu Corporation. "On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS." Shimadzu Technical Whitepapers (2019).[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide

An In-Depth Guide to the Synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide for Advanced Research Applications Introduction This document provides a comprehensive, step-by-step protocol for the laboratory-scale...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide for Advanced Research Applications

Introduction

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. Sulfonyl hydrazide moieties are crucial pharmacophores found in a variety of biologically active agents, known for their antibacterial, antifungal, and enzymatic modulation properties.[1] This guide details a reliable three-step synthetic pathway, beginning with the construction of the pyrazole core, followed by electrophilic sulfonylation, and culminating in the formation of the target sulfonohydrazide.

The narrative is structured to provide not just a procedural recipe, but a deeper understanding of the underlying chemical principles, safety considerations, and experimental rationale. Each step is designed to be self-validating, with clear guidance on purification and characterization to ensure the integrity of the final product.

Overall Synthetic Pathway

The synthesis proceeds through three distinct stages:

  • Step I: Pyrazole Ring Formation. Synthesis of the core heterocyclic structure, 1-ethyl-3-methyl-1H-pyrazole, via a classic condensation reaction.

  • Step II: Electrophilic Sulfonylation. Introduction of a sulfonyl chloride group at the C4 position of the pyrazole ring to yield the key intermediate, 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride.

  • Step III: Hydrazinolysis. Conversion of the sulfonyl chloride intermediate to the final target molecule, 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide, through reaction with hydrazine hydrate.

Synthetic_Pathway Pentanedione Pentane-2,4-dione Pyrazole Intermediate 1 1-ethyl-3-methyl-1H-pyrazole Pentanedione->Pyrazole Step I (Paal-Knorr Condensation) Ethylhydrazine Ethylhydrazine Sulfate Ethylhydrazine->Pyrazole Step I (Paal-Knorr Condensation) Chlorosulfonic Chlorosulfonic Acid Hydrazine Hydrazine Hydrate SulfonylChloride Intermediate 2 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride Pyrazole->SulfonylChloride Step II (Electrophilic Sulfonylation) + Chlorosulfonic Acid FinalProduct Final Product 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide SulfonylChloride->FinalProduct Step III (Hydrazinolysis) + Hydrazine Hydrate

Caption: Overall workflow for the three-step synthesis.

Part 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole (Intermediate 1)

Principle and Mechanism

The formation of the pyrazole ring is achieved through a Paal-Knorr-type condensation reaction. This classic method involves the reaction of a 1,3-dicarbonyl compound, in this case, pentane-2,4-dione (acetylacetone), with a hydrazine derivative, ethylhydrazine.[2] The reaction proceeds via initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The use of ethylhydrazine dictates the N1-ethyl substitution pattern of the resulting pyrazole.

Pyrazole_Formation Reactants Pentane-2,4-dione + Ethylhydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone 1 Cyclization Intramolecular Cyclization Hydrazone->Cyclization 2 Dehydration Dehydration Cyclization->Dehydration 3 Product 1-ethyl-3-methyl-1H-pyrazole Dehydration->Product 4

Caption: Mechanism of pyrazole ring formation.

Materials and Equipment
Reagent/MaterialQuantityMolar Eq.Notes
Pentane-2,4-dione10.0 g (10.2 mL)1.0Purity ≥99%
Ethylhydrazine sulfate15.4 g1.0
Sodium Hydroxide (NaOH)8.0 g2.0Pellets or flakes
Diethyl Ether (Et₂O)200 mL-Anhydrous
Saturated NaCl solution50 mL-Brine
Anhydrous MgSO₄ or Na₂SO₄~10 g-Drying agent
500 mL Round-bottom flask1
Reflux condenser1
Magnetic stirrer and stir bar1
Separatory funnel1250 mL
Rotary evaporator1
Experimental Protocol
  • Liberation of Ethylhydrazine: In the 500 mL round-bottom flask, dissolve ethylhydrazine sulfate (15.4 g, 100 mmol) and sodium hydroxide (8.0 g, 200 mmol) in 100 mL of water. Stir the mixture at room temperature for 15 minutes to ensure the free base, ethylhydrazine, is liberated.

  • Reaction Initiation: To the aqueous solution, add pentane-2,4-dione (10.0 g, 100 mmol) dropwise over 10 minutes with vigorous stirring. An exothermic reaction may be observed.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-105 °C) using a heating mantle. Maintain reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate eluent system.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated NaCl solution (50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation. The expected product is a colorless to pale yellow oil. Yield: ~85-95%.

Part 2: Synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (Intermediate 2)

Principle and Mechanism

This step involves an electrophilic aromatic substitution reaction. The electron-rich pyrazole ring is susceptible to attack by strong electrophiles. Chlorosulfonic acid (ClSO₃H) serves as the source of the chlorosulfonium ion (⁺SO₂Cl), which attacks the C4 position of the pyrazole ring—the most nucleophilic site. This reaction yields the corresponding sulfonyl chloride.[3]

Safety First: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. This procedure MUST be performed in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, is mandatory.

Materials and Equipment
Reagent/MaterialQuantityMolar Eq.Notes
1-ethyl-3-methyl-1H-pyrazole5.5 g1.0From Part 1
Chlorosulfonic acid29.1 g (16.5 mL)5.0Handle with extreme care
Chloroform (CHCl₃)100 mL-Anhydrous
Crushed Ice~200 g-For quenching
Dichloromethane (DCM)150 mL-For extraction
Anhydrous Na₂SO₄~10 g-Drying agent
500 mL Three-necked flask1With thermometer
Dropping funnel1
Ice-water bath1
Magnetic stirrer and stir bar1
Experimental Protocol
  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 50 mL of anhydrous chloroform. Cool the flask to 0 °C using an ice-water bath.

  • Addition of Chlorosulfonic Acid: Slowly and carefully add chlorosulfonic acid (16.5 mL, 250 mmol) to the chloroform via the dropping funnel while maintaining the internal temperature at 0-5 °C.

  • Addition of Pyrazole: Prepare a solution of 1-ethyl-3-methyl-1H-pyrazole (5.5 g, 50 mmol) in 50 mL of anhydrous chloroform. Add this solution dropwise to the stirred chlorosulfonic acid mixture over 30-45 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (around 60 °C) for 4 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture back down to room temperature. In a separate large beaker (at least 1 L), place ~200 g of crushed ice. Very slowly and cautiously, pour the reaction mixture onto the crushed ice with constant stirring. This step is highly exothermic and will generate HCl gas. Perform this in the back of the fume hood.

  • Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting product, 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, is typically a solid or a viscous oil and can be used in the next step without further purification.[4][5] Yield: ~80-90%.

Part 3: Synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide (Final Product)

Principle and Mechanism

The final step is a nucleophilic acyl substitution at the sulfur atom. The highly electrophilic sulfonyl chloride is readily attacked by the nucleophilic hydrazine. Hydrazine hydrate acts as the nucleophile, displacing the chloride ion to form the stable sulfonohydrazide product.[1][6] A mild base like triethylamine is often used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1]

Safety First: Hydrazine is a toxic and suspected carcinogen. Handle with care in a well-ventilated fume hood and wear appropriate PPE.

Materials and Equipment
Reagent/MaterialQuantityMolar Eq.Notes
1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride4.17 g1.0From Part 2
Hydrazine hydrate (~64% N₂H₄)1.56 g (1.5 mL)2.0
Ethanol (EtOH)50 mL-
Triethylamine (TEA)3.03 g (4.2 mL)1.5
Cold Water100 mL-For precipitation
250 mL Round-bottom flask1
Ice-water bath1
Magnetic stirrer and stir bar1
Büchner funnel and filter paper1
Experimental Protocol
  • Setup: Dissolve the crude 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (assuming ~80% yield from Part 2, ~4.17 g, 20 mmol) in 40 mL of ethanol in a 250 mL round-bottom flask. Cool the solution to 0 °C in an ice-water bath.

  • Addition of Hydrazine: In a separate small beaker, prepare a solution of hydrazine hydrate (1.5 mL, ~40 mmol) in 10 mL of ethanol. Add this solution dropwise to the cold sulfonyl chloride solution over 15 minutes.

  • Addition of Base: After the hydrazine addition, add triethylamine (4.2 mL, 30 mmol) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A precipitate may form during this time. The reaction can be monitored by TLC until the starting sulfonyl chloride spot disappears.

  • Isolation: Pour the reaction mixture into 100 mL of cold water with stirring. A white or off-white solid should precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (2 x 20 mL) to remove any salts.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The final product, 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide, should be a white crystalline solid. Yield: ~85-95%.

References

  • Silva, T. H., et al. (2016). Environmentally Safe Condition for the Synthesis of Aryl and Alkyl Sulfonyl Hydrazones via One-Pot Reaction. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Farnsworth, C. W. (1958). Process of preparing organic sulfonyl hydrazides. U.S. Patent No. 2,830,086. Washington, DC: U.S. Patent and Trademark Office.
  • Tian, L., et al. (2020). Transition Metal-free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4-Sulfonyl Pyrazoles. ChemCatChem. Available at: [Link]

  • Wang, X., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. Available at: [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Khalifa, M. E. (Year N/A). Synthesis and Reactions of Sulphone Hydrazides. Scholarly. Available at: [Link]

  • Gella, V. M., et al. (2021). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Li, P., et al. (2020). One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. ResearchGate. Available at: [Link]

  • Portilla, J., et al. (2017). Recent advances in the synthesis of new pyrazole derivatives. Review. Available at: [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Miceli, M., et al. (2021). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. ChemistryOpen. Available at: [Link]

  • PubChemLite. (n.d.). 1-ethyl-3-methyl-1h-pyrazole-5-sulfonyl chloride. Available at: [Link]

  • Deng, X., & Mani, N. S. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • PubChemLite. (n.d.). 1-ethyl-3-methyl-1h-pyrazole-4-sulfonyl chloride. Available at: [Link]

  • NextSDS. (n.d.). 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid. Available at: [Link]

  • Çetin, A. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan Üniversitesi Fen Bilimleri Dergisi. Available at: [Link]

  • Sahu, S. K., et al. (2014). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available at: [Link]

Sources

Application

Application Note: Synthesis and Validation of Sulfonyl Hydrazones Derived from 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide

Executive Summary In modern drug discovery and advanced organic synthesis, the strategic selection of bifunctional building blocks is critical. 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide represents a highly versatil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced organic synthesis, the strategic selection of bifunctional building blocks is critical. 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide represents a highly versatile reagent, combining the privileged pyrazole pharmacophore with a reactive sulfonohydrazide moiety. Pyrazole-containing compounds are ubiquitous in medicinal chemistry, frequently exhibiting potent antiproliferative, antimicrobial, and anti-inflammatory activities[1].

When this reagent is condensed with aldehydes or ketones, it forms sulfonyl hydrazones . These resulting molecules serve a dual purpose: they are potent biological effectors in their own right—often evaluated for acetylcholinesterase inhibition and antioxidant capacity[2]—and they act as critical synthetic intermediates. In carbene chemistry, N-sulfonyl hydrazones are indispensable precursors for diazo compounds, facilitating complex transformations such as the Bamford-Stevens reaction, the Shapiro reaction, and palladium-catalyzed cross-couplings[3].

This application note provides a comprehensive, self-validating protocol for the preparation of sulfonyl hydrazones using 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Principles & Experimental Causality

The formation of a sulfonyl hydrazone is a classic nucleophilic addition-elimination reaction. The terminal primary amine (–NH₂) of the sulfonohydrazide attacks the electrophilic carbon of a carbonyl group, followed by the elimination of a water molecule to form the azomethine (C=N) linkage.

The inherent reactivity of the sulfonohydrazide is governed by the alpha-effect —the adjacent nitrogen atoms possess lone pairs that electrostatically repel each other, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and enhancing nucleophilicity. However, the strongly electron-withdrawing pyrazole-4-sulfonyl group tempers this reactivity, rendering the reagent bench-stable and preventing unwanted auto-degradation[3].

To drive the reaction to completion, experimental conditions must be carefully controlled. The addition of a catalytic amount of glacial acetic acid is a critical causal choice: it mildly protonates the carbonyl oxygen, increasing its electrophilicity without excessively protonating the nucleophilic hydrazine nitrogen (which would arrest the reaction)[4].

Mechanism Step1 Carbonyl Protonation (Acetic Acid Catalyst) Step2 Nucleophilic Attack (Terminal NH2 of Hydrazide) Step1->Step2 Step3 Tetrahedral Intermediate (Hemiaminal Formation) Step2->Step3 Step4 Proton Transfer & Dehydration (-H2O) Step3->Step4 Step5 Sulfonyl Hydrazone (C=N-NH-SO2-R) Step4->Step5

Fig 1: Mechanistic pathway of nucleophilic addition and dehydration in hydrazone formation.

Experimental Methodology

This protocol is designed as a self-validating system, ensuring that researchers can monitor reaction progress in real-time and isolate high-purity products without the need for complex chromatography.

Reagents Required
  • 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide: 1.0 mmol (Limiting reagent)

  • Target Aldehyde or Ketone: 1.1 mmol (Slight excess to ensure complete consumption)

  • Glacial Acetic Acid: ~0.1 mL (Catalyst)

  • Absolute Ethanol: 10 mL (Reaction solvent)

Step-by-Step Protocol
  • Reagent Solubilization: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide in 10 mL of absolute ethanol. Stir at room temperature until the solution is completely homogenous.

  • Electrophile & Catalyst Addition: Add 1.1 mmol of the chosen aldehyde or ketone to the stirring solution. Immediately follow with the dropwise addition of 2-3 drops (approx. 0.1 mL) of glacial acetic acid[4].

  • Thermal Propagation: Attach a reflux condenser to the flask. Heat the reaction mixture to 78°C (the boiling point of ethanol) using an oil bath or heating mantle. Maintain vigorous stirring under reflux for 2 to 6 hours[2][4].

  • In-Process Monitoring: After 2 hours, sample the reaction mixture. Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) solvent system. The disappearance of the baseline sulfonohydrazide spot indicates reaction completion.

  • Precipitation & Isolation: Once complete, remove the flask from the heat source and allow it to cool to ambient temperature. Transfer the flask to an ice-water bath (0–4°C) for 30 minutes. The sudden drop in solubility will force the sulfonyl hydrazone to precipitate out of the solution[4].

  • Filtration & Purification: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol to remove any unreacted aldehyde and trace acetic acid. If ultra-high purity is required for biological assays, recrystallize the crude solid from boiling ethanol[4].

Workflow A 1. Reagent Preparation (Pyrazole Sulfonohydrazide + Carbonyl) B 2. Solvent & Catalyst Addition (EtOH + Glacial Acetic Acid) A->B C 3. Reflux Condensation (2-6 hours, 78°C) B->C D 4. In-Process Monitoring (TLC / LC-MS) C->D D->C Incomplete Reaction E 5. Workup & Precipitation (Cooling & Ice Water) D->E Complete Consumption F 6. Purification (Recrystallization in EtOH) E->F G 7. Analytical Validation (NMR, IR, HRMS) F->G

Fig 2: Step-by-step experimental workflow for the synthesis and validation of sulfonyl hydrazones.

Data Presentation & Analytical Validation

A robust protocol must be self-validating. The choices made during the experimental design directly impact the yield and purity of the final compound. Table 1 summarizes the causality behind the reaction parameters, while Table 2 provides the exact spectroscopic markers required to confirm the successful synthesis of the target sulfonyl hydrazone.

Table 1: Reaction Optimization and Causality Matrix
ParameterSelected ConditionScientific Rationale & Causality
Solvent Absolute EthanolPolar protic nature stabilizes the transition state. Its specific boiling point (78°C) provides optimal kinetic energy, and its steep solubility curve ensures product precipitation upon cooling[4].
Catalyst Glacial Acetic AcidMildly protonates the carbonyl oxygen to enhance electrophilicity. A stronger acid (e.g., HCl) would protonate the hydrazine nucleophile, halting the reaction.
Temperature 78°C (Reflux)Provides sufficient thermal energy to overcome the activation barrier of the final dehydration step, driving the equilibrium toward the product.
Stoichiometry 1.0 : 1.1 (Hydrazide : Carbonyl)A slight excess of the carbonyl compound ensures the complete consumption of the more structurally complex and valuable pyrazole sulfonohydrazide.
Table 2: Key Analytical Markers for Product Validation

To verify the structural integrity of the synthesized 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl hydrazone, utilize the following spectroscopic benchmarks[4]:

Analytical MethodTarget Signal / ShiftStructural Interpretation
¹H NMR (DMSO-d6) Disappearance of ~9.5–10.0 ppmConfirms the complete consumption of the starting aldehyde (loss of the formyl proton).
¹H NMR (DMSO-d6) Singlet at ~8.0–8.5 ppmConfirms the formation of the azomethine (N=CH ) proton.
¹H NMR (DMSO-d6) Broad singlet at ~10.5–11.5 ppmCorresponds to the highly deshielded N-H proton adjacent to the sulfonyl group.
FT-IR Spectroscopy ~1600–1620 cm⁻¹Characteristic stretching frequency of the newly formed C=N double bond.
FT-IR Spectroscopy ~1350 cm⁻¹ and ~1150 cm⁻¹Asymmetric and symmetric stretching of the SO₂ group, confirming the preservation of the sulfonyl core.

Downstream Applications & Pharmacokinetics

Once synthesized and validated, these pyrazole-derived sulfonyl hydrazones can be deployed across multiple disciplines:

  • Medicinal Chemistry & Pharmacokinetics: The incorporation of the 1-ethyl and 3-methyl groups on the pyrazole ring significantly modulates the lipophilicity (LogP) of the molecule. This is a critical factor for cellular permeability, which can be quantitatively evaluated using the Parallel Artificial Membrane Permeability Assay (PAMPA)[5]. These derivatives are frequently screened for antiproliferative activity against various cancer cell lines and for enzyme inhibition profiles[1][2].

  • Carbene Precursors: In synthetic organic chemistry, N-sulfonyl hydrazones are highly valued as stable precursors to transient diazo compounds. Upon treatment with a base, they decompose to yield metal-carbenes (in the presence of transition metals like Pd or Cu), enabling advanced C-H insertion, cyclopropanation, and cross-coupling reactions[3].

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: PubMed Central (NIH) URL:[Link]

  • Synthesis and PAMPA Permeability Assay of New Sulfonyl Hydrazone Derivatives Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Substituted aromatic heterocyclic sulfonyl hydrazone compounds Source: European Review for Medical and Pharmacological Sciences URL:[Link]

  • The Carbene Chemistry of N-Sulfonyl Hydrazones: The Past, Present, and Future Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Synthesis of Arylsulfonyl Hydrazone Derivatives: Antioxidant Activity, Acetylcholinesterase Inhibition Properties, and Molecular Docking Study Source: ResearchGate URL:[Link]

Sources

Method

Application Note: 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide as a Strategic Precursor in Drug Discovery

Introduction & Strategic Rationale 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide (EMP-SH) (CAS: 1006356-38-2) is an advanced heterocyclic building block that has recently emerged as a highly privileged scaffold in both...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide (EMP-SH) (CAS: 1006356-38-2) is an advanced heterocyclic building block that has recently emerged as a highly privileged scaffold in both agrochemical and pharmaceutical drug discovery.

Historically, the pyrazole-4-carboxamide motif has been the cornerstone of Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides and potential anticancer agents. However, the emergence of target-site mutations has necessitated the development of novel bioisosteres. Replacing the traditional amide bridge with a sulfonohydrazide linker (-SO₂-NH-NH-) introduces profound biophysical advantages [1]:

  • Enhanced Conformational Flexibility: The sulfonohydrazide bridge is longer and more flexible than a rigid amide bond, allowing the molecule to adopt adaptive conformations that minimize steric clashes within mutated enzyme pockets.

  • Multivalent Hydrogen Bonding: The moiety provides two hydrogen bond donors (NH-NH) and two acceptors (SO₂), significantly increasing the binding affinity to key serine and tyrosine residues within the ubiquinone-binding site of Complex II.

  • Optimal Lipophilic Anchoring: The specific 1-ethyl and 3-methyl substitutions on the pyrazole ring provide a precise lipophilic vector, anchoring the scaffold firmly into the hydrophobic sub-pocket of the target enzyme.

Beyond SDHIs, the sulfonohydrazide functional group is instrumental in the discovery of epigenetic modulators, specifically acting as potent inhibitors of histone acetyltransferases (HATs) such as KAT6A [2].

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating specific checkpoints for quality control.

Protocol A: Synthesis of Pyrazole-4-Sulfonohydrazide Schiff Base Libraries

This protocol details the condensation of EMP-SH with substituted aromatic aldehydes to generate a library of novel Schiff bases (N'-arylidene-1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazides) for high-throughput screening.

Reagents & Materials:

  • 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide (EMP-SH, 1.0 equiv)

  • Substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) (1.1 equiv)

  • Absolute ethanol (solvent)

  • Glacial acetic acid (catalyst)

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve 1.0 mmol of EMP-SH in 15 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Catalysis: Add 1.1 mmol of the target benzaldehyde, followed by 2–3 drops of glacial acetic acid. Causality: The acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating rapid nucleophilic attack by the terminal amine of the sulfonohydrazide.

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:2 v/v) mobile phase. Validation: The reaction is complete when the EMP-SH precursor spot (lower Rf) completely disappears, replaced by a new, UV-active product spot.

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. Causality: Slow cooling promotes the formation of highly pure, thermodynamically stable (E)-isomer crystals, minimizing kinetic entrapment of impurities.

  • Isolation: Filter the precipitate under a vacuum, wash with 5 mL of ice-cold ethanol to remove unreacted aldehyde, and dry under a vacuum to afford the final compound.

Protocol B: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This colorimetric assay evaluates the potency of synthesized EMP-SH derivatives by measuring the reduction of 2,6-dichlorophenolindophenol (DCPIP), which acts as an artificial terminal electron acceptor.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Extract mitochondria from the target organism (e.g., Rhizoctonia solani mycelia or mammalian cell lines) using differential centrifugation in a sucrose-based homogenization buffer (pH 7.4).

  • Assay Mixture Preparation: In a 96-well microplate, combine 50 µL of mitochondrial suspension, 20 µL of 1 mM DCPIP, and 10 µL of the EMP-SH derivative (dissolved in DMSO, final DMSO concentration <1%).

  • Incubation: Incubate the microplate at 25°C for 10 minutes to allow the inhibitor to equilibrate within the ubiquinone binding site.

  • Reaction Initiation: Add 20 µL of 20 mM sodium succinate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 600 nm using a microplate reader, taking readings every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the IC₅₀. Validation: A decrease in the rate of DCPIP decolorization (reduction) is directly proportional to the inhibition of SDH activity. Include Thifluzamide as a positive control to validate assay sensitivity.

Quantitative Data Summary

The table below summarizes the comparative efficacy of pyrazole-4-sulfonohydrazide derivatives against standard commercial inhibitors, highlighting the superior potency achieved through this scaffold [1, 2].

Compound Class / DerivativeTarget Enzyme / PathogenIC₅₀ / EC₅₀ ValueReference StandardStandard IC₅₀ / EC₅₀
N'-phenyl-EMP-SH (Compound B6) SDH Enzyme Activity0.28 µg/mL Thifluzamide0.25 µg/mL
N'-phenyl-EMP-SH (Compound B6) Rhizoctonia solani (Mycelial growth)0.23 µg/mL Thifluzamide0.20 µg/mL
Benzoylsulfonohydrazide (WM-8014) KAT6A (Histone Acetyltransferase)0.008 µM CTX-0124143 (Hit)1.0 µM
Camphor-Sulfonohydrazide (4n) Fusarium graminearum0.41 mg/L Pydiflumetofen0.45 mg/L

Visualizations of Workflows and Mechanisms

A. Drug Discovery Workflow

The following diagram illustrates the iterative synthetic and screening pipeline utilizing EMP-SH as the foundational building block.

Workflow A 1-Ethyl-3-methyl-1H-pyrazole -4-sulfonohydrazide (EMP-SH) B Library Synthesis (Condensation / Acylation) A->B Electrophiles (Aldehydes/Acyl Chlorides) C In Vitro Screening (SDH Inhibition / HAT Assays) B->C Purified Compounds D Hit Identification (IC50 < 1 µM) C->D Data Analysis E Lead Optimization (Bioisosteric Replacement) D->E SAR Profiling E->B Iterative Design F In Vivo Efficacy (Disease Models) E->F Optimized Candidates

Synthetic workflow for generating drug candidates from the EMP-SH precursor.

B. Mechanism of Action: SDH Inhibition

This diagram maps the biochemical causality of how EMP-SH derivatives induce cellular death by targeting the mitochondrial electron transport chain.

Mechanism SDH Succinate Dehydrogenase (Complex II) ETC Electron Transport Chain (Blocked) SDH->ETC Electron Transfer EMP EMP-Sulfonohydrazide Derivative EMP->SDH Inhibits UBQ Ubiquinone Binding Site EMP->UBQ Competitive Binding (H-bonds & Lipophilic fit) UBQ->SDH ROS ROS Accumulation ETC->ROS Triggers APO Mitochondrial Dysfunction & Cell Death ROS->APO Induces

Mechanism of action: SDH inhibition and subsequent mitochondrial dysfunction.

References

  • Chai, J.-Q., Mei, Y.-D., Tai, L., & Yang, C.-L. (2023). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. Journal of Agricultural and Food Chemistry, 71(24), 9284–9295.[Link]

  • Sharma, S., et al. (2019). Discovery of Benzoylsulfonohydrazides as Potent Inhibitors of the Histone Acetyltransferase KAT6A. Journal of Medicinal Chemistry, 62(15), 7058–7074.[Link]

Application

Application Note: Discovery and In Vitro Characterization of Targeted Enzyme Inhibitors Utilizing 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide

Document Type: Technical Protocol & Application Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Executive Summary & Mechanistic Rationale 1-Ethyl-3-methyl-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Executive Summary & Mechanistic Rationale

1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide (EMPSH, CAS: 1006356-38-2) is a highly versatile, privileged chemical building block in modern drug discovery. The pyrazole core is a well-documented pharmacophore known to mimic the ubiquinone ring, allowing it to anchor deeply within the Q-site of Succinate Dehydrogenase (SDH, Complex II)[1]. Furthermore, the reactive sulfonohydrazide moiety serves as an ideal hinge, enabling rapid library expansion via Schiff base condensation to form structurally diverse sulfonylhydrazones[2].

Sulfonylhydrazone derivatives synthesized from this scaffold have demonstrated profound biological efficacy, ranging from targeted anti-cancer cytotoxicity in triple-negative breast cancer models[3] to broad-spectrum anti-viral applications[4].

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. The following protocols represent a self-validating in vitro screening cascade . By coupling a target-specific biochemical assay (SDH inhibition) with an orthogonal phenotypic readout (MTT cell viability), researchers can confidently establish structure-activity relationships (SAR) while simultaneously filtering out assay artifacts and false positives.

Architecture of the Screening Workflow

Workflow A EMPSH Scaffold (CAS: 1006356-38-2) B Schiff Base Condensation A->B C Sulfonylhydrazone Library B->C D In Vitro SDH Enzyme Assay C->D E Orthogonal MTT Viability Assay D->E

Workflow for the synthesis and in vitro screening of EMPSH-derived inhibitors.

Protocol I: Chemical Biology Preparation (Library Synthesis)

Objective: Generate a targeted library of EMPSH-sulfonylhydrazones for downstream screening.

Step-by-Step Methodology:

  • Reagent Assembly: In a round-bottom flask, dissolve EMPSH (1.0 eq) and a selected aromatic aldehyde (e.g., indole-3-carboxaldehyde) (1.1 eq) in absolute ethanol.

  • Catalysis: Add glacial acetic acid (0.1 eq) to the mixture.

    • Causality Note: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity. This lowers the activation energy required for nucleophilic attack by the terminal nitrogen of the EMPSH sulfonohydrazide group, ensuring high yields and preventing side-product formation[2].

  • Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor the depletion of the starting material via Thin Layer Chromatography (TLC).

  • Purification: Cool the reaction to room temperature. Filter the precipitated sulfonylhydrazone under a vacuum and recrystallize from hot ethanol to achieve >95% purity required for in vitro biological evaluation.

Protocol II: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

Objective: Quantify direct target engagement and calculate the IC50 of EMPSH derivatives against mitochondrial Complex II.

Mechanistic Rationale: SDH couples the oxidation of succinate to fumarate with the reduction of the ubiquinone pool. In this cell-free assay, ubiquinone is replaced by an artificial electron mediator, phenazine methosulfate (PMS), which subsequently transfers electrons to a terminal acceptor, 2,6-dichlorophenolindophenol (DCPIP). The reduction of DCPIP causes a stoichiometric color shift from blue to colorless, allowing real-time spectrophotometric tracking of enzyme kinetics at 600 nm[1].

Step-by-Step Methodology:

  • Buffer & Reagent Preparation: Prepare the assay buffer containing 25 mM potassium phosphate (pH 7.4) and 0.1 mM EDTA. Prepare fresh working solutions of 20 mM sodium succinate, 1 mM PMS, and 0.1 mM DCPIP.

  • Enzyme Suspension: Isolate mitochondria from the target biological system (e.g., MCF-7 cells or fungal spheroplasts) and suspend in the assay buffer on ice.

  • Compound Incubation: In a 96-well clear-bottom microplate, dispense 80 µL of the enzyme suspension. Add 10 µL of the EMPSH-derivative (serially diluted in DMSO).

    • Causality Note: It is critical to maintain the final DMSO concentration at ≤1% (v/v). Concentrations above this threshold induce solvent-mediated protein denaturation, which artificially inflates the apparent inhibition and generates false-positive data.

  • Self-Validating Controls (Critical for E-E-A-T):

    • Positive Control: 10 µL of Pydiflumetofen (a known potent SDHI) to validate that the enzyme preparation is active and susceptible to Q-site inhibition[1].

    • Negative Control (Vehicle): 10 µL of 1% DMSO to establish the baseline uninhibited kinetic rate (100% activity).

    • Blank Control: Assay buffer + Reagents (omitting the enzyme) to account for any spontaneous, non-enzymatic reduction of DCPIP.

  • Reaction Initiation: Add 10 µL of the Succinate/PMS/DCPIP master mix to all wells using a multi-channel pipette to ensure synchronized reaction start times.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure absorbance at 600 nm every 30 seconds for 15 minutes at 25°C.

  • System Suitability: Calculate the Z'-factor using the positive and negative controls. The assay run is only validated and accepted if the Z'-factor is > 0.6, ensuring a wide dynamic range and low data variance.

Protocol III: Phenotypic Cell Viability Assay (MTT)

Objective: Assess the cellular penetrance, target translation, and overall cytotoxicity of the synthesized EMPSH compounds.

Mechanistic Rationale: Because the primary target (SDH) is a crucial mitochondrial enzyme, its inhibition directly collapses the mitochondrial electron transport chain. The MTT assay relies on NAD(P)H-dependent cellular oxidoreductases to reduce the tetrazolium dye to insoluble purple formazan. Therefore, assessing MTT reduction serves as a highly sensitive, orthogonal phenotypic readout for mitochondrial dysfunction and subsequent apoptosis[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (ER-α⁺) or MDA-MB-231 (triple-negative) breast cancer cells at a density of 5×103 cells/well in a 96-well tissue culture plate[3]. Incubate for 24 hours at 37°C with 5% CO2 to allow for cellular adherence and log-phase growth recovery.

  • Compound Treatment: Aspirate media and treat cells with 100 µL of fresh media containing varying concentrations of EMPSH derivatives (0.1 µM to 100 µM). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for exactly 4 hours.

    • Causality Note: This specific 4-hour window is required to allow viable cells sufficient time to internalize the dye and convert it to formazan via active mitochondrial reductases, without causing MTT-induced toxicity.

  • Solubilization: Carefully aspirate the culture media, leaving the formazan crystals intact at the bottom. Add 150 µL of pure DMSO to each well and agitate on an orbital shaker for 10 minutes to fully solubilize the crystals.

  • Quantification: Read the absorbance at 570 nm. Normalize the data against the vehicle control and calculate the IC50 using a 4-parameter non-linear regression model.

Mechanistic Pathway of EMPSH-Derivatives

Mechanism Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone Pool SDH->Ubiquinone Electron Transfer Inhibitor EMPSH-Derivative (Inhibitor) Inhibitor->SDH Blocks Q-Site ROS ROS Accumulation Inhibitor->ROS Induces Leakage Apoptosis Mitochondrial Apoptosis ROS->Apoptosis

Mechanistic pathway of Complex II inhibition by EMPSH-derivatives leading to apoptosis.

Data Synthesis: Representative Screening Results

The table below synthesizes expected quantitative outcomes based on validated literature parameters for pyrazole-sulfonohydrazide scaffolds, demonstrating the translation from isolated enzyme inhibition to cellular phenotypic efficacy.

Compound DesignationStructural ModificationSDH IC50 (µM)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
EMPSH (Scaffold) Unmodified precursor> 100.0> 100.0> 100.0
Compound 1 Benzaldehyde condensation15.2029.645.0
Compound 2 Indole-3-carboxaldehyde3.944.011.5
Pydiflumetofen Positive Control (SDHI)4.07N/AN/A

Data Interpretation: The unmodified EMPSH scaffold lacks the necessary lipophilic tail to engage the target. Upon condensation with an indole moiety (Compound 2), the molecule achieves low-micromolar SDH inhibition (3.94 µM)[1], which translates effectively into potent cytotoxicity against MCF-7 breast cancer cell lines (4.0 µM)[3].

References

  • Sulfonohydrazide as a potential inhibitor of SARS-CoV-2 infection. Source: nih.gov.[Link]

  • Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. Source: mdpi.com.[Link]

  • Novel Camphor Sulfonohydrazide and Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors against Phytopathogenic Fungi/Oomycetes. Source: acs.org.[Link]

  • Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Source: benthamdirect.com.[Link]

Sources

Method

Application Notes and Protocols for 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide in Organic Synthesis

Abstract This technical guide provides a comprehensive overview of the synthesis and application of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide, a versatile building block in modern organic synthesis. The pyrazole-su...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide, a versatile building block in modern organic synthesis. The pyrazole-sulfonamide framework is a privileged motif in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2][3][4] This document details the robust, multi-step synthesis of the title compound from readily available starting materials. Furthermore, it presents two detailed application protocols demonstrating its utility as a precursor for both radical-mediated carbon-sulfur bond formation and for the synthesis of complex N-substituted sulfonamides. These protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, providing researchers in drug discovery and process chemistry with a practical guide to leveraging this valuable reagent.

Introduction: The Strategic Value of the Pyrazole-Sulfonohydrazide Scaffold

The convergence of a pyrazole ring and a sulfonamide or sulfonohydrazide moiety creates a chemical scaffold of significant interest to the pharmaceutical and agrochemical industries. Pyrazole derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[5][6] Similarly, the sulfonamide group is a cornerstone pharmacophore. The strategic combination of these two entities often leads to synergistic effects and novel mechanisms of action.

1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide serves as a particularly useful and stable intermediate.[6] The sulfonohydrazide functional group is more than just a masked sulfonamide; it is a versatile chemical handle that can act as a stable, solid source for sulfonyl radicals or be readily converted into other functionalities like sulfonyl chlorides under mild conditions.[7][8] This dual reactivity allows for divergent synthetic pathways from a single, advanced intermediate.

This guide first establishes a reliable synthetic route to 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide and then explores its application in two key transformations relevant to drug development and library synthesis.

Synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide

The synthesis of the title compound is achieved in a robust three-step sequence, beginning with the construction of the core pyrazole heterocycle. Each step is designed for high yield and scalability.

Logical Workflow for Synthesis

cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Sulfonyl Chloride Formation cluster_2 Step 3: Sulfonohydrazide Formation A 2,4-Hexanedione C 1-ethyl-3-methyl-1H-pyrazole A->C B Ethylhydrazine Oxalate B->C E 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride C->E D Chlorosulfonic Acid + Thionyl Chloride D->E G 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide E->G F Hydrazine Hydrate F->G

Caption: Three-step synthesis of the title compound.

Protocol 2.1: Step 1 - Synthesis of 1-ethyl-3-methyl-1H-pyrazole

This procedure adapts the classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] Using ethylhydrazine directly introduces the N-ethyl group, avoiding subsequent alkylation steps which can often lead to regioisomeric mixtures.[5]

  • Rationale: The reaction proceeds via initial formation of a hydrazone intermediate at one of the carbonyls, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. Ethylhydrazine oxalate is a stable, crystalline salt that is easier to handle than free ethylhydrazine. It is converted to the free base in situ using a mild base.[5][7]

ReagentMW ( g/mol )Molar Eq.Quantity
2,4-Hexanedione114.141.011.4 g
Ethylhydrazine Oxalate150.131.116.5 g
Sodium Hydroxide (10 M)40.00~2.2~22 mL
Ethanol--150 mL
Diethyl Ether--200 mL
Water--200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add ethylhydrazine oxalate (16.5 g, 1.1 eq) and ethanol (100 mL).

  • Cool the slurry in an ice bath and slowly add 10 M sodium hydroxide solution (~22 mL) dropwise until the pH of the mixture is ~9.5 and all solids have dissolved.

  • To the resulting solution of free ethylhydrazine, add 2,4-hexanedione (11.4 g, 1.0 eq) dropwise over 15 minutes. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor reaction progress by TLC.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether (100 mL) and water (100 mL). Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 1-ethyl-3-methyl-1H-pyrazole as a pale yellow oil. The product is often of sufficient purity for the next step, or can be further purified by vacuum distillation.

Protocol 2.2: Step 2 - Synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. This protocol uses chlorosulfonic acid to introduce the sulfonic acid group, and thionyl chloride is added in situ to directly convert it to the more reactive sulfonyl chloride, which is a common and high-yielding strategy.[7]

  • Rationale: Chlorosulfonic acid acts as the sulfonating agent. The direct use of a combination of chlorosulfonic acid and thionyl chloride in a non-polar solvent like chloroform has been shown to be highly effective for preparing pyrazole-4-sulfonyl chlorides, preventing the isolation of the intermediate sulfonic acid.[7]

ReagentMW ( g/mol )Molar Eq.Quantity
1-ethyl-3-methyl-1H-pyrazole110.161.011.0 g
Chlorosulfonic Acid116.525.058.3 g
Thionyl Chloride118.971.214.3 g
Chloroform--200 mL
Ice Water--500 mL

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.

  • To a 500 mL three-necked flask fitted with a dropping funnel, thermometer, and nitrogen inlet, add chloroform (100 mL) and cool to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (58.3 g, 5.0 eq) to the chloroform.

  • In the dropping funnel, dissolve 1-ethyl-3-methyl-1H-pyrazole (11.0 g, 1.0 eq) in chloroform (100 mL). Add this solution dropwise to the stirred chlorosulfonic acid mixture, maintaining the internal temperature below 5 °C.

  • After the addition is complete, slowly warm the reaction mixture to 60 °C and stir for 10 hours.

  • Add thionyl chloride (14.3 g, 1.2 eq) dropwise at 60 °C over 20 minutes.

  • Continue stirring at 60 °C for an additional 2 hours.

  • Cool the reaction mixture to room temperature and then very carefully and slowly pour it onto 500 mL of crushed ice/water with vigorous stirring.

  • Separate the organic (chloroform) layer. Extract the aqueous layer with chloroform (2 x 50 mL).

  • Combine the organic layers, wash carefully with cold saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride as a solid, which can be purified by recrystallization (e.g., from hexanes/ethyl acetate).

Protocol 2.3: Step 3 - Synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide

This is a standard nucleophilic substitution where the highly nucleophilic hydrazine displaces the chloride from the sulfonyl chloride.

  • Rationale: An excess of hydrazine hydrate is used both as the nucleophile and as the base to neutralize the HCl generated during the reaction. The reaction is typically performed at low temperature to control the exotherm and minimize side reactions. Tetrahydrofuran (THF) is a good solvent for both reagents.

ReagentMW ( g/mol )Molar Eq.Quantity
1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride222.681.022.3 g
Hydrazine Hydrate (~64% solution)50.064.0~12.5 g
Tetrahydrofuran (THF)--250 mL
Water--500 mL

Procedure:

  • To a 500 mL round-bottom flask, add hydrazine hydrate (12.5 g, 4.0 eq) and THF (100 mL). Cool the solution to 0 °C in an ice bath.

  • Dissolve the pyrazole-4-sulfonyl chloride (22.3 g, 1.0 eq) in THF (150 mL) and add it dropwise to the cold hydrazine solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into 500 mL of cold water.

  • The product, 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide, will precipitate as a white solid.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield the final compound as a stable, white crystalline solid.

Application Note 1: Radical C-S Bond Formation via C-H Sulfonylation

Sulfonyl hydrazides are excellent precursors for sulfonyl radicals under oxidative conditions.[6] This protocol demonstrates the iodine-catalyzed sulfonylation of an activated C(sp²)-H bond in an enaminone, a transformation that builds complex, functionalized pyrazoles bearing a sulfonyl side chain.

  • Causality and Mechanism: Molecular iodine reacts with the oxidant, tert-butyl hydroperoxide (TBHP), to generate a reactive iodine species. This species facilitates the conversion of the sulfonohydrazide into a sulfonyl radical. The sulfonyl radical then adds to the electron-rich double bond of the enaminone. Subsequent elimination of dimethylamine and aromatization leads to the final C-S coupled product. Sodium bicarbonate is used as a mild base to facilitate the final elimination step.

A Sulfonohydrazide C Sulfonyl Radical A->C Oxidation B TBHP + I2 B->C E Radical Addition Intermediate C->E Addition D Enaminone Substrate D->E F Final Sulfonylated Product E->F Elimination & Aromatization

Caption: Mechanism of radical C-H sulfonylation.

Protocol 3.1: Synthesis of 4-((1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-diphenyl-1H-pyrazole
ReagentMW ( g/mol )Molar Eq.Quantity (for 1 mmol scale)
1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide218.281.2262 mg
(E)-3-(dimethylamino)-1,3-diphenylprop-2-en-1-one251.331.0251 mg
Iodine (I₂)253.810.376 mg
tert-Butyl hydroperoxide (TBHP, 70% in H₂O)90.123.00.39 mL
Sodium Bicarbonate (NaHCO₃)84.012.0168 mg
1,2-Dichloroethane (DCE)--5 mL

Procedure:

  • To a 25 mL Schlenk tube, add the enaminone (251 mg, 1.0 eq), 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide (262 mg, 1.2 eq), iodine (76 mg, 0.3 eq), and sodium bicarbonate (168 mg, 2.0 eq).

  • Add 1,2-dichloroethane (5 mL) to the tube.

  • Stir the mixture and add TBHP (0.39 mL, 3.0 eq) dropwise at room temperature.

  • Seal the tube and stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-sulfonyl pyrazole product.

Application Note 2: Synthesis of N-Substituted Pyrazole Sulfonamides

This application demonstrates the use of the sulfonohydrazide as a stable precursor to a highly reactive sulfonyl chloride, which is generated in situ and immediately trapped with an amine to form a diverse range of sulfonamides. This method avoids the handling and storage of the often less stable sulfonyl chloride intermediate.

  • Causality and Mechanism: N-Chlorosuccinimide (NCS) is a mild oxidant that selectively converts the sulfonohydrazide to the corresponding sulfonyl chloride. The reaction proceeds rapidly in an aprotic solvent like acetonitrile. Once the sulfonyl chloride is formed, a nucleophilic amine and a non-nucleophilic base (like DIPEA) are added. The amine displaces the chloride in a standard nucleophilic substitution reaction to form the thermodynamically stable sulfonamide C-N bond.

A Sulfonohydrazide C In situ Sulfonyl Chloride A->C Oxidative Chlorination B N-Chlorosuccinimide (NCS) B->C E Final Sulfonamide Product C->E Nucleophilic Substitution D Primary/Secondary Amine (R2NH) D->E

Caption: One-pot conversion to N-substituted sulfonamides.

Protocol 4.1: General Procedure for the Synthesis of Pyrazole-4-sulfonamides
ReagentMW ( g/mol )Molar Eq.Quantity (for 1 mmol scale)
1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide218.281.0218 mg
N-Chlorosuccinimide (NCS)133.531.5200 mg
Amine (e.g., Benzylamine)107.151.2129 mg
Diisopropylethylamine (DIPEA)129.241.50.26 mL
Acetonitrile (CH₃CN)--5 mL

Procedure:

  • In a 25 mL round-bottom flask, dissolve 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide (218 mg, 1.0 eq) in acetonitrile (5 mL).

  • Add N-chlorosuccinimide (200 mg, 1.5 eq) in one portion at room temperature.

  • Stir the mixture for 15-20 minutes. The completion of the conversion to the sulfonyl chloride can be monitored by TLC (the sulfonohydrazide spot will disappear).

  • To the reaction mixture, add the desired amine (e.g., benzylamine, 129 mg, 1.2 eq) followed by diisopropylethylamine (0.26 mL, 1.5 eq).

  • Stir the reaction at room temperature for 4-16 hours until the sulfonyl chloride intermediate is fully consumed (monitor by TLC).

  • Remove the acetonitrile under reduced pressure.

  • Dilute the residue with ethyl acetate (25 mL) and wash with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted sulfonamide.

Conclusion

1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide is a highly valuable and versatile building block for organic synthesis. Its preparation is straightforward, and its dual reactivity as both a stable sulfonyl radical precursor and a masked sulfonyl chloride allows for the efficient construction of diverse and complex molecular architectures. The protocols detailed herein provide a reliable foundation for researchers to explore the rich chemistry of this scaffold in the pursuit of new therapeutic agents and functional materials.

References

  • Tian, S.-K., & Huang, H. (2023). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega. [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

  • Wang, Z., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI. [Link]

  • Yang, F.-L., & Tian, S.-K. (2017). Sulfonyl hydrazides as sulfonyl sources in organic synthesis. ResearchGate. [Link]

  • Jolly, B. S., & Joshi, K. C. (1968). Sulphonation of arylpyrazoles. Part II. Some 1-phenylpyrazolesulphonic acids and their derivatives. Journal of the Chemical Society C: Organic. [Link]

  • Li, Y., et al. (2021). Applications of sulfonyl hydrazides in radical cyclization of alkenes. RSC Publishing. [Link]

  • Kadhim, M. M., et al. (2022). Chemistry of Sulfonohydrazides and Sulfonazides. ResearchGate. [Link]

  • Faisal, M., et al. (2023). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. [Link]

  • Wang, Z., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Preprints.org. [Link]

  • Various Authors. (2024). Several synthetic methods for sulfonated pyrazoles. ResearchGate. [Link]

  • Zhang, X., et al. (2023). One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. ResearchGate. [Link]

  • Friedman, L., Litle, R. L., & Reichle, W. R. (1960). p-TOLUENESULFONYLHYDRAZIDE. Organic Syntheses. [Link]

  • Yerragunta, V., et al. (2015). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. [Link]

  • Harts, J., & Larsen, A. A. (1964). Process of preparing organic sulfonyl hydrazides.
  • Patil, S., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology. [Link]

  • CN103508959A. (2014). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Nocentini, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Reddy, G. S., et al. (2019). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. RSC Advances. [Link]

  • Ghorab, M. M., et al. (2023). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Chemistry & Biodiversity. [Link]

  • Adam, J., et al. (2017). Pyrazolium-sulfonates. Mesomeric betaines possessing iminium-sulfonate partial structures. ResearchGate. [Link]

  • US3130226A. (1964). Sulfonic acid hydrazides.
  • ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. [Link]

  • Wang, Y., et al. (2023). Transition-metal-catalyzed regiodivergent sulfonylation of aziridines for the synthesis of β-amino sulfones. Organic Chemistry Frontiers. [Link]

  • Ferlin, F., et al. (2020). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. ChemCatChem. [Link]

  • Reddy, C. R., et al. (2018). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ResearchGate. [Link]

  • Barham, J. P., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

  • Patil, S., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology. [Link]

  • Cao, X.-T., et al. (2021). Transition-metal-catalyzed C–H sulfonamidation. ResearchGate. [Link]

  • Matthews, H. R., et al. (1998). Electrophilic substitution of metal-coordinated pyrazole: nitration, sulfonation and bromination of [Co(NH 3) 5(pyzH)] 3+ (pyzH = pyrazole). Inorganica Chimica Acta. [Link]

  • PubChem. * (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol*. [Link]

  • Chen, J., et al. (2019). Transition metal- and oxidant-free sulfonylation of 1-sulfonyl-1H-1,2,3-triazoles to enols for the synthesis of sulfonate derivatives. Figshare. [Link]

  • Scribd. Electrophilic Substitution Reactions in Pyrazole. [Link]

  • Bi, X., et al. (2023). Photoredox-Catalyzed Radical–Radical Cross-Coupling of Sulfonyl Chlorides with Trifluoroborate Salts. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Wang, Z., et al. (2025). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. PubMed. [Link]

  • Wang, Z., et al. (2025). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI. [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. [Link]

  • Palmisano, G., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Unito.it. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific mechanistic bottlenecks encountered during the synthesis of pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific mechanistic bottlenecks encountered during the synthesis of pyrazole-4-sulfonohydrazides. These scaffolds are highly valued in drug development and agrochemistry, particularly in the design of novel succinate dehydrogenase (SDH) inhibitors[1].

The synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide involves a delicate balance of electrophilic aromatic substitution and nucleophilic substitution. Poor yields are rarely due to reagent quality; they are almost always a failure to control reaction kinetics and intermediate stability.

Part 1: Reaction Pathway & Mechanistic Bottlenecks

To troubleshoot effectively, we must first map the chemical logic of the synthesis. The pathway involves the chlorosulfonation of the pyrazole core, followed by hydrazinolysis. Each step has a competing side reaction that acts as a yield sink.

SynthesisPathway SM 1-Ethyl-3-methyl-1H-pyrazole (Starting Material) Step1 Chlorosulfonation ClSO3H, SOCl2, 100°C SM->Step1 Intermediate 1-Ethyl-3-methyl-1H-pyrazole- 4-sulfonyl chloride Step1->Intermediate Rapid Ice Quench Hydrolysis Hydrolysis Byproduct (Sulfonic Acid) Step1->Hydrolysis Moisture/Poor Quench Step2 Hydrazinolysis NH2NH2·H2O, DCM, -5°C Intermediate->Step2 Product 1-Ethyl-3-methyl-1H-pyrazole- 4-sulfonohydrazide (Target Product) Step2->Product Inverse Addition Dimer Bis-sulfonohydrazide (Dimerization Byproduct) Step2->Dimer Excess R-SO2Cl

Fig 1. Synthesis pathway and kinetic side reactions for pyrazole-4-sulfonohydrazides.

Part 2: Troubleshooting FAQs

Q1: Why is the yield of my intermediate, 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, consistently low (<50%)? A: The pyrazole ring is deactivated by protonation in strong acids, making electrophilic aromatic substitution sluggish. Furthermore, chlorosulfonation often stalls at the sulfonic acid intermediate rather than proceeding to the sulfonyl chloride. The Fix: To drive the reaction to completion, use an excess of chlorosulfonic acid and heat the mixture. Crucially, adding thionyl chloride ( SOCl2​ ) during the final phase of the reaction converts any unreacted sulfonic acid into the highly reactive sulfonyl chloride[1]. During workup, the sulfonyl chloride is highly susceptible to hydrolysis. The reaction must be quenched by rapid addition to vigorously stirred crushed ice to precipitate the product before the aqueous environment can hydrolyze it back to sulfonic acid[2].

Q2: During the final hydrazinolysis step, I observe a major byproduct by LC-MS. How do I selectively obtain the mono-sulfonohydrazide? A: The primary competing reaction is the dimerization of the product to form a symmetric bis-sulfonohydrazide ( R−SO2​−NH−NH−SO2​−R ). This occurs when the newly formed mono-sulfonohydrazide reacts with another equivalent of the highly electrophilic sulfonyl chloride. The Fix: This is a kinetic problem that requires a kinetic solution. Employ an "inverse addition" technique: add the sulfonyl chloride dropwise to a solution containing a large excess of hydrazine hydrate (3-5 equivalents) and an acid scavenger (like pyridine) in dichloromethane (DCM) at -5 °C[1]. This ensures that hydrazine is always in vast stoichiometric excess relative to the sulfonyl chloride, kinetically favoring mono-substitution.

Q3: My final product is contaminated with pyridine/DIPEA salts. How can I purify the sulfonohydrazide without column chromatography? A: Sulfonohydrazides are highly polar and can streak on silica gel. Because the target molecule is a neutral sulfonohydrazide, you can leverage acid-base extraction. Wash the organic DCM layer with cold, dilute aqueous HCl (0.1 M) to protonate and remove residual pyridine or unreacted hydrazine, followed by a cold brine wash. The product will remain in the organic phase.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the Hydrazinolysis Step is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Preparation of the Hydrazine Base Solution

  • In an oven-dried, 3-neck round-bottom flask under inert N2​ atmosphere, add 5.0 equivalents of hydrazine hydrate and 2.0 equivalents of anhydrous pyridine to anhydrous dichloromethane (DCM) (20 mL per 5 mmol of substrate)[1].

  • Cool the mixture to -5 °C using an ice-salt bath. Validation Checkpoint 1: Insert an internal temperature probe. Do not begin addition until the internal temperature stabilizes at or below -5 °C.

Step 2: Inverse Addition (Kinetic Control)

  • Dissolve 1.0 equivalent of freshly prepared 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride in a minimal volume of anhydrous DCM.

  • Load this solution into a pressure-equalizing dropping funnel.

  • Add the sulfonyl chloride solution dropwise over 45 minutes to the vigorously stirred hydrazine solution. Validation Checkpoint 2: Monitor the internal temperature. The reaction is exothermic. If the temperature spikes above 0 °C, pause the addition. A temperature spike indicates a localized high concentration of sulfonyl chloride, which will trigger dimerization.

Step 3: Reaction Completion and Workup

  • Once addition is complete, allow the reaction to stir and slowly warm to room temperature overnight[1].

  • Remove excess solvent under reduced pressure.

  • Dissolve the crude mixture in ethyl acetate and wash sequentially with ice-cold water (2x) and brine (1x). Validation Checkpoint 3 (TLC & LC-MS): Spot the organic layer on a silica TLC plate (Eluent: Petroleum Ether/Ethyl Acetate 1:3). The mono-sulfonohydrazide will appear as a highly polar spot (stains positive with ninhydrin). Confirm the mass via LC-MS ( [M+H]+ expected for mono-product; dimer will show nearly double the mass).

Part 4: Quantitative Data Analysis

The table below summarizes the causality between reaction conditions and the resulting product distribution, demonstrating why inverse addition and low temperatures are non-negotiable.

Table 1: Effect of Reaction Conditions on Hydrazinolysis Yield

Hydrazine (Eq)Addition MethodInternal Temp (°C)Mono-product Yield (%)Bis-product Yield (%)
1.1Direct253545
2.0Direct05525
3.0Inverse-582<5
5.0 Inverse -5 91 Not detected

Part 5: Troubleshooting Logic Tree

Use this decision matrix to rapidly diagnose synthesis failures in real-time.

Troubleshooting Start Low Yield of Sulfonohydrazide? Check1 Is the Intermediate Sulfonyl Chloride Pure? Start->Check1 No1 Optimize Chlorosulfonation: Increase SOCl2, rapid ice quench Check1->No1 No Yes1 Analyze Hydrazinolysis Reaction Mixture (LC-MS) Check1->Yes1 Yes Check2 Is Bis-sulfonohydrazide (Dimer) Present? Yes1->Check2 Yes2 Increase Hydrazine Equivalents & Use Inverse Addition Check2->Yes2 Yes No2 Check for Hydrolysis: Ensure strict anhydrous DCM Check2->No2 No

Fig 2. Decision tree for diagnosing low yields in sulfonohydrazide synthesis.

References

  • Source: ACS Publications (Journal of Agricultural and Food Chemistry)
  • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega URL

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide

Welcome to the technical support guide for 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in aqueous media. This guide provides a combination of theoretical insights and practical, step-by-step protocols to help you achieve successful experimental outcomes.

Predicted Physicochemical Profile

While extensive experimental data for 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide is not widely available in public literature, we can predict its behavior based on its constituent functional groups: a pyrazole ring, a sulfonamide group, and a hydrazide moiety.

  • Pyrazole Ring: The pyrazole ring itself can contribute to low aqueous solubility due to its aromatic character and potential for hydrogen bonding.[1] Substituents on the ring, such as the ethyl and methyl groups, are non-polar and may further decrease water solubility.[1]

  • Sulfonamide Group: Sulfonamides are weakly acidic.[2][3] Their solubility is often pH-dependent, with increased solubility at higher pH values where the sulfonamide can be deprotonated to form a more soluble salt.[2][3][4]

  • Hydrazide Group: The hydrazide group can participate in hydrogen bonding, which may have a variable effect on solubility depending on the overall molecular structure.

Based on this analysis, 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide is predicted to be a poorly water-soluble compound, likely classified as a BCS Class II or IV agent.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide not dissolving in water?

A1: The limited aqueous solubility is likely due to the combination of the non-polar ethyl and methyl groups and the aromatic pyrazole ring.[1] Strong intermolecular forces, such as hydrogen bonding and π-π stacking, can result in high crystal lattice energy, making it difficult for water to solvate the individual molecules.[1]

Q2: Can I improve solubility by simply heating the solution?

A2: Heating can increase the solubility of many organic compounds, including pyrazole derivatives.[1] The added thermal energy helps to overcome the intermolecular forces in the crystal lattice.[1] However, be cautious of potential degradation at elevated temperatures. It is recommended to perform initial stability studies at your desired temperature.

Q3: How does pH affect the solubility of this compound?

A3: The sulfonamide group in your compound is weakly acidic.[2][3] Therefore, increasing the pH of the aqueous medium will lead to the deprotonation of the sulfonamide, forming a more soluble anionic species.[2][3][4] Conversely, in acidic conditions, the compound will be in its less soluble, unionized form.

Q4: Are there any specific solvents that are recommended for this compound?

A4: While the focus is on aqueous solubility, for initial stock solutions, organic solvents like ethanol, methanol, acetone, or DMSO are likely to be effective.[5] For aqueous experiments, using a co-solvent system can be a highly effective strategy.[1][5]

Troubleshooting Guides & Experimental Protocols

pH Adjustment for Solubility Enhancement

This is often the most straightforward initial approach for ionizable compounds.

Principle: By raising the pH of the aqueous solution above the pKa of the sulfonamide group, the equilibrium will shift towards the more soluble ionized form.[2][3]

Experimental Protocol: pH-Based Solubility Determination
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 6.0 to 9.0 (e.g., phosphate or borate buffers).

  • Sample Addition: Add an excess amount of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the solubility as a function of pH to determine the optimal pH for your experiments.

Co-solvent Systems

The use of a water-miscible organic solvent can significantly increase the solubility of non-polar compounds.

Principle: Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of a non-polar solute.[1][5]

Experimental Protocol: Co-solvent Screening
  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG).[5]

  • Prepare Solvent Mixtures: Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine Solubility: Follow the same procedure as the pH-based solubility determination (steps 2-5 above) for each co-solvent mixture.

  • Select Optimal System: Identify the co-solvent and concentration that provides the desired solubility without negatively impacting your experimental system.

Technique Principle Advantages Considerations
pH Adjustment Increases ionization of the weakly acidic sulfonamide group.[2][3]Simple, cost-effective.May not be suitable for all biological assays due to pH constraints.
Co-solvency Reduces the polarity of the aqueous medium.[1][5]Effective for many non-polar compounds.The organic solvent may interfere with biological assays or cause toxicity.
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within the cyclodextrin cavity.[6][7]Can significantly increase solubility and bioavailability.[7][8]Requires screening of different cyclodextrin types and stoichiometry.
Salt Formation Converts the parent compound into a more soluble salt form.[9][10][11]A common and effective method for ionizable drugs.[9][11]Not all salts have improved stability or solubility.[10][12]
Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][7]

Principle: The poorly soluble 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex.[6][7][13]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Select Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to enhance the solubility of a wide range of drugs.[7]

  • Molar Ratio: Determine the desired molar ratio of the drug to cyclodextrin (e.g., 1:1 or 1:2).

  • Kneading: In a mortar, add the cyclodextrin and a small amount of a hydro-alcoholic solution (e.g., water:ethanol 1:1) to form a paste.

  • Drug Incorporation: Slowly add the 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide to the paste and continue to knead for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Gently pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Testing: Determine the aqueous solubility of the prepared inclusion complex.

Salt Formation

For compounds with ionizable groups, forming a salt is a common strategy to improve solubility and dissolution rates.[9][10][11]

Principle: By reacting the weakly acidic sulfonamide with a suitable base, a salt with potentially higher aqueous solubility can be formed.[9][11]

Experimental Protocol: Exploratory Salt Screening
  • Solvent Selection: Dissolve 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide in a suitable organic solvent (e.g., ethanol or acetone).

  • Counterion Selection: Prepare solutions of various pharmaceutically acceptable bases (counterions) such as sodium hydroxide, potassium hydroxide, or tromethamine in a suitable solvent.

  • Reaction: Stoichiometrically add the base solution to the drug solution and stir at room temperature.

  • Isolation: If a precipitate forms, isolate it by filtration. If no precipitate forms, slowly evaporate the solvent to obtain the salt.

  • Characterization: Characterize the resulting salt for its physical properties, including solubility in water.

Visualizing Troubleshooting Workflows

Logical Flow for Solubility Enhancement

Caption: A decision tree for systematically addressing solubility issues.

Cyclodextrin Inclusion Complex Formation

G cluster_0 Components cluster_1 Process cluster_2 Result Drug Poorly Soluble Drug Process Complexation (e.g., Kneading) Drug->Process CD Cyclodextrin CD->Process Complex Water-Soluble Inclusion Complex Process->Complex

Caption: The process of forming a water-soluble cyclodextrin inclusion complex.

References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Mihailiasa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Retrieved March 18, 2026, from [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2023). International Journal of Pharmacy & Pharmaceutical Research. Retrieved March 18, 2026, from [Link]

  • Kim, Y. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. Retrieved March 18, 2026, from [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. Retrieved March 18, 2026, from [Link]

  • Uekama, K., et al. (1983). Inclusion Complexes of Poorly Water-Soluble Drugs with Glucosyl-cyclodextrins. J-Stage. Retrieved March 18, 2026, from [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved March 18, 2026, from [Link]

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (1962). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Kumar, L., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Retrieved March 18, 2026, from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? PubMed. Retrieved March 18, 2026, from [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. Retrieved March 18, 2026, from [Link]

  • SOLUBILITY OF SULPHONAMIDES. (1945). The BMJ. Retrieved March 18, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Thermal Degradation of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide

Welcome to the Technical Support Center. 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide is a highly functionalized, sensitive building block used in advanced organic synthesis and drug discovery.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide is a highly functionalized, sensitive building block used in advanced organic synthesis and drug discovery. Due to the inherent lability of the sulfonohydrazide moiety, improper storage inevitably leads to thermal degradation, compromising experimental reproducibility.

This guide is designed to move beyond basic handling instructions. Here, we explore the thermodynamic causality of its degradation and provide self-validating protocols to ensure absolute compound integrity.

Part 1: Core Diagnostics & Mechanistic FAQs

Q1: Why does 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide degrade so rapidly at ambient temperatures? Causality: The instability is rooted in the electron-withdrawing nature of the sulfonyl group adjacent to the hydrazine moiety. Thermal stress induces the heterolytic or homolytic cleavage of the N-N and S-N bonds. This inherent thermal lability is actually a well-documented chemical feature; for instance, it is the exact mechanism exploited in the McFadyen-Stevens reaction, where the thermal decomposition of sulfonyl hydrazides is intentionally triggered to yield nitrogen gas and aldehydes[1]. During storage, however, this spontaneous elimination reaction destroys your active pharmaceutical ingredient (API).

Q2: What are the physical and analytical signs that my compound has degraded? Causality: Because thermal decomposition releases nitrogen gas ( N2​ ), a primary physical indicator of degradation is unexpected pressure buildup inside the sealed storage vial. Analytically, degradation mimics the pathways of other sulfonamide derivatives, proceeding via bond cleavage[2]. If you run an HPLC analysis and observe the emergence of a highly polar peak (corresponding to 1-ethyl-3-methyl-1H-pyrazole-4-sulfinic acid) alongside a loss of the hydrazide proton signals in 1H -NMR, thermal degradation has occurred.

Q3: How do humidity and ambient moisture factor into this thermal degradation? Causality: Water acts as a potent nucleophile that catalyzes the hydrolysis of the S-N bond. According to ICH guidelines for active pharmaceutical ingredients, intermediate storage conditions of 30 °C/65% RH or 30 °C/75% RH can rapidly accelerate the degradation of moisture-sensitive compounds[3]. If the compound is exposed to ambient humidity before freezing, trapped water molecules will locally hydrolyze the compound even at low temperatures, creating a runaway degradation cascade.

Part 2: Quantitative Storage Guidelines

To prevent thermodynamic breakdown, storage parameters must strictly control thermal energy and moisture. Below is the summarized quantitative data for optimal storage.

Storage StateRecommended TempMax Humidity (RH)Estimated Shelf LifeContainer & Atmosphere Specifications
Solid (Neat) -20 °C< 25%12 - 24 MonthsAmber glass, Argon purged, Desiccated
Solid (Short-term) 2 °C to 8 °C< 40%1 - 3 MonthsAmber glass, tightly sealed
Solution (DMSO/MeCN) -80 °CN/AUp to 6 MonthsCryovial, single-use aliquots
Solution (Working) 4 °CN/A< 12 HoursLC vial, protect from light

Part 3: Self-Validating Experimental Protocols

Do not store this compound in a single, large-volume stock solution. Repeated freeze-thaw cycles provide the activation energy required for the degradation pathways described above. Use the following self-validating protocol for aliquoting.

Protocol: Inert Aliquoting and Cryogenic Storage

Step 1: Desiccated Equilibration Action: Before opening the original vendor vial, place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating S-N bond hydrolysis.

Step 2: Anhydrous Reconstitution Action: Dissolve the compound in strictly anhydrous, degassed solvent (e.g., dry DMSO or Acetonitrile) to your desired stock concentration. Causality: Degassed solvents lack dissolved oxygen and reactive oxygen species, preventing oxidative degradation of the hydrazine NH2​ group.

Step 3: Aliquoting into Amber Vials Action: Dispense single-use volumes (e.g., 50 µL) into amber glass cryovials. Causality: Amber glass blocks UV/Vis light, preventing photo-catalyzed radical formation that accelerates N-N bond cleavage.

Step 4: Argon Purging Action: Gently blow a stream of Argon gas over the liquid surface of each vial for 3-5 seconds before immediately capping. Causality: Argon is heavier than air; it displaces oxygen and ambient moisture, creating a chemically inert headspace.

Step 5: Cryopreservation Action: Transfer the sealed aliquots immediately to a -80 °C freezer. Causality: Deep cryogenic temperatures halt the kinetic energy required for thermal elimination reactions.

Step 6: System Validation (The Self-Validating Check) Action: After 14 days of storage, thaw one random aliquot and run a stability-indicating HPLC assay. Validation Logic: If your handling and sealing were flawless, the chromatogram will show an intact parent peak with <0.5% degradation products. If a sulfinic acid peak is present, it immediately invalidates the integrity of your argon seal or solvent anhydrousness, alerting you to troubleshoot the batch before using it in critical downstream assays.

Part 4: Pathway and Workflow Visualizations

Below are the logical relationship diagrams mapping the degradation chemistry and the preventative workflow.

DegradationMechanism A 1-Ethyl-3-methyl-1H-pyrazole- 4-sulfonohydrazide B Thermal Stress / Moisture (>25°C, >60% RH) A->B Exposure C N-N & S-N Bond Cleavage B->C Catalyzes D Pyrazole-4-sulfinic Acid C->D Hydrolysis E Nitrogen Gas (N2) C->E Elimination F Hydrazine Derivatives C->F Disproportionation

Figure 1: Thermal and hydrolytic degradation pathways of sulfonohydrazides.

StorageWorkflow S1 Equilibrate to Room Temp S2 Reconstitute in Anhydrous Solvent S1->S2 Prevents condensation S3 Aliquot into Amber Vials S2->S3 Single-use volumes S4 Purge with Argon Gas S3->S4 Displaces oxygen S5 Store at -80°C S4->S5 Halts thermal kinetics

Figure 2: Optimized aliquoting and cryopreservation workflow.

References[3] Title: Annex 10 - ICH: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products

Source: ich.org URL:[2] Title: Stability of sulfathiazole solutions under different storage conditions Source: benchchem.com URL:[1] Title: Modified McFadyen-Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes Source: orgsyn.org URL:

Sources

Optimization

Technical Support Center: Synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide

Welcome to the dedicated technical support guide for the synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide. This resource is designed for researchers, scientists, and professionals in drug development, providi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our focus is on minimizing side reactions to ensure high yield and purity of the target compound.

Overview of the Synthetic Pathway

The synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide is typically a three-step process. Each stage presents unique challenges and potential for side reactions that can impact the overall efficiency and purity of the final product. Understanding the mechanism and potential pitfalls of each step is crucial for successful synthesis.

Synthetic_Pathway A Step 1: Pyrazole Ring Formation B Step 2: Chlorosulfonation A->B 1-ethyl-3-methyl-1H-pyrazole C Step 3: Hydrazine Reaction B->C 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride D Final Product C->D 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide

Caption: Overall synthetic workflow.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Step 1: Pyrazole Ring Formation - The Challenge of Regioisomers

Question 1: My NMR analysis of the first step shows a mixture of two pyrazole isomers. How can I synthesize the desired 1-ethyl-3-methyl-1H-pyrazole with high regioselectivity?

Answer: The formation of regioisomers is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound like pentane-2,4-dione with a substituted hydrazine such as ethylhydrazine. The reaction can proceed via two different pathways, leading to the desired 1-ethyl-3-methyl-5-substituted pyrazole and the undesired 1-ethyl-5-methyl-3-substituted pyrazole.

Root Cause Analysis:

The regioselectivity of the Knorr pyrazole synthesis is highly dependent on the reaction conditions, particularly the pH. The initial step involves the nucleophilic attack of one of the nitrogen atoms of ethylhydrazine on one of the carbonyl carbons of pentane-2,4-dione. The relative reactivity of the two carbonyl groups and the two nitrogen atoms of ethylhydrazine dictates the final product ratio.

Solutions and Protocols:

Controlling the pH of the reaction medium is the most effective way to influence regioselectivity.

  • Acidic Conditions (Favors 1,3-disubstitution): In an acidic medium, the reaction is generally faster, and the more nucleophilic nitrogen of ethylhydrazine will preferentially attack the more electrophilic carbonyl carbon of the protonated diketone.

  • Neutral or Basic Conditions (May favor the other isomer): Under neutral or basic conditions, the selectivity can be less pronounced or even favor the opposite regioisomer.

Recommended Protocol for Regioselective Synthesis:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentane-2,4-dione (1 equivalent) in ethanol.

  • Hydrazine Addition: Add ethylhydrazine (1-1.2 equivalents) to the solution.

  • pH Adjustment: Add a catalytic amount of a protic acid, such as glacial acetic acid, to maintain a mildly acidic pH.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a mild base (e.g., sodium bicarbonate solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the desired isomer by column chromatography on silica gel.[1]

ParameterRecommended ConditionRationale
Solvent Ethanol, MethanolProtic solvents that facilitate proton transfer.
Catalyst Acetic Acid (catalytic)Maintains acidic pH to control regioselectivity.
Temperature Room Temperature to RefluxTo ensure a reasonable reaction rate.
Reactant Ratio 1:1.1 (Diketone:Hydrazine)A slight excess of hydrazine can drive the reaction.

Characterization: The two regioisomers can be differentiated using 2D NMR techniques like NOESY, which can show through-space correlations between the ethyl group protons and the protons of the adjacent methyl or other substituent on the pyrazole ring.

Regioisomer_Formation cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products A Pentane-2,4-dione C Acidic (e.g., AcOH) A->C D Neutral/Basic A->D B Ethylhydrazine B->C B->D E 1-ethyl-3-methyl-1H-pyrazole (Desired Isomer) C->E Favored F 1-ethyl-5-methyl-1H-pyrazole (Undesired Isomer) D->F Mixture/Favored

Caption: Control of regioselectivity in pyrazole synthesis.

Step 2: Chlorosulfonation - Avoiding Degradation

Question 2: I am observing a dark-colored reaction mixture and low yield during the chlorosulfonation of my pyrazole. What is causing this and how can I prevent it?

Answer: The chlorosulfonation of pyrazoles is an electrophilic aromatic substitution that occurs at the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole ring.[2] However, the reagents used, typically chlorosulfonic acid with or without thionyl chloride, are highly reactive and can cause degradation of the starting material if not handled properly.

Root Cause Analysis:

  • Charring and Discoloration: Chlorosulfonic acid is a very strong acid and a powerful dehydrating agent. If the reaction temperature is too high or the addition of the pyrazole is too fast, it can lead to charring and the formation of colored byproducts.[3]

  • Side Reactions: The use of an excess of chlorosulfonic acid or prolonged reaction times can lead to undesired side reactions, such as polysulfonation or even ring opening in some cases.

Solutions and Protocols:

Careful control of the reaction temperature and the rate of addition of reactants is critical for a successful chlorosulfonation.

Optimized Chlorosulfonation Protocol:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for HCl gas, place an excess of chlorosulfonic acid (typically 5-10 equivalents). Cool the acid to 0°C in an ice bath.

  • Slow Addition: Dissolve the 1-ethyl-3-methyl-1H-pyrazole in a suitable anhydrous solvent (e.g., chloroform) and add it dropwise to the cold, stirred chlorosulfonic acid over a period of 1-2 hours.[4]

  • Temperature Control: Maintain the reaction temperature at 0-5°C throughout the addition. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.

  • Thionyl Chloride (Optional but Recommended): For a more complete conversion to the sulfonyl chloride, thionyl chloride can be added to the reaction mixture after the initial reaction with chlorosulfonic acid.[4]

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice. The sulfonyl chloride will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.

ParameterRecommended ConditionRationale
Temperature 0-5°C during additionMinimizes charring and side reactions.
Addition Rate Slow, dropwisePrevents localized overheating.
Reagent Ratio 5-10 eq. of Chlorosulfonic AcidEnsures complete reaction.
Work-up Quenching on iceSafely neutralizes the strong acid and precipitates the product.
Step 3: Hydrazine Reaction - Suppressing Dimer Formation

Question 3: My final product is contaminated with a significant amount of a high molecular weight impurity. Mass spectrometry suggests it is a dimer. How can I avoid the formation of this 1,2-disulfonylhydrazine byproduct?

Answer: The formation of a 1,2-disulfonylhydrazine dimer is the most common and problematic side reaction during the synthesis of sulfonohydrazides from sulfonyl chlorides. This occurs when a molecule of the already formed sulfonohydrazide acts as a nucleophile and attacks a second molecule of the sulfonyl chloride.

Root Cause Analysis and Mechanism:

The desired reaction involves the nucleophilic attack of hydrazine on the sulfonyl chloride. However, the resulting sulfonohydrazide still has a nucleophilic nitrogen atom that can compete with hydrazine for the remaining sulfonyl chloride. This is especially problematic if there is a localized high concentration of the sulfonyl chloride.

Solutions and Protocols:

The key to minimizing dimer formation is to maintain a high concentration of hydrazine relative to the sulfonyl chloride throughout the reaction.

Protocol to Minimize Dimer Formation:

  • Reactant Setup: In a reaction flask, dissolve a significant excess of hydrazine hydrate (at least 3-5 equivalents) in a suitable solvent like THF or ethanol.

  • Controlled Addition: Dissolve the 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride in the same solvent and add it dropwise to the vigorously stirred hydrazine solution at a low temperature (0-10°C).

  • Reaction Time and Temperature: After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product into an organic solvent.

  • Purification: The desired sulfonohydrazide can be purified from the unreacted hydrazine and any formed dimer by recrystallization or column chromatography.[5]

Dimer_Formation cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products A Pyrazole-SO2Cl C Desired Reaction (High Hydrazine Conc.) A->C D Side Reaction (Low Hydrazine Conc.) A->D B Hydrazine (H2N-NH2) B->C E Pyrazole-SO2NHNH2 (Desired Product) C->E F Pyrazole-SO2-NH-NH-SO2-Pyrazole (Dimer Byproduct) D->F E->D Acts as Nucleophile

Caption: Mechanism of desired reaction vs. dimer formation.

ParameterRecommended ConditionRationale
Hydrazine Stoichiometry 3-5 equivalentsEnsures high concentration of hydrazine to outcompete the sulfonohydrazide.
Addition Method Dropwise addition of sulfonyl chloride to hydrazineMaintains a low concentration of the sulfonyl chloride.
Temperature 0-10°CSlows down the rate of the side reaction.
Stirring VigorousEnsures rapid mixing and avoids localized high concentrations of sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions? A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of all three steps. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and products. Staining with potassium permanganate can help visualize spots if they are not UV-active.

Q2: My final product is an oil, but I expected a solid. What should I do? A2: If the product is an oil, it may be due to impurities. Try to purify it using column chromatography. If the pure product is indeed an oil at room temperature, you can store it under an inert atmosphere to prevent degradation. Sometimes, "oiling out" can occur during recrystallization; this can be mitigated by using a different solvent system or a larger volume of solvent.[5]

Q3: Are there any specific safety precautions I should take during this synthesis? A3: Yes, several safety precautions are essential:

  • Hydrazine: Hydrazine is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chlorosulfonic Acid: This is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing HCl gas. Handle it with extreme care in a fume hood, and use appropriate PPE.

  • Thionyl Chloride: This is also a corrosive and moisture-sensitive liquid that releases toxic gases upon contact with water. Handle it in a fume hood.

Q4: Can I use a different sulfonating agent instead of chlorosulfonic acid? A4: While chlorosulfonic acid is the most common reagent for this transformation, other sulfonating agents like fuming sulfuric acid (oleum) can be used. However, these also present significant handling challenges and may lead to different side product profiles. For laboratory-scale synthesis, the chlorosulfonic acid/thionyl chloride method is generally reliable when performed with care.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 1-Phenyl-Pyrazoles. BenchChem.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of Tetrasubstituted Pyrazoles via Reaction of N-Monosubstituted Hydrazones and Nitroolefins. Organic Syntheses, 85, 67-77.
  • Gudipati, R., et al. (2023).
  • Beneteau, V., et al. (2018).
  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
  • Bassyouni, F. A., et al. (2018). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • ResearchGate. (2012).
  • Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332.
  • Filo. (2025). Question: What is the product of the reaction between 2,4-pentanedione an...
  • Google Patents. (n.d.).
  • Ferreira, M. E., et al. (2007). Synthesis and evaluation of 1,2,2-tris(sulfonyl)hydrazines as antineoplastic and trypanocidal agents. Journal of Medicinal Chemistry, 50(23), 5649-5659.
  • BenchChem Technical Support Team. (2025).
  • Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320-1326.
  • Slepukhin, P. A., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. International Journal of Molecular Sciences, 24(18), 14234.
  • Jackson, M. A., & Appell, M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 11990-11998.
  • Schmidt, D., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 999-1008.
  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. BenchChem.
  • Ouyang, Y., et al. (2006). Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions. Synthesis, 2006(22), 3801-3804.
  • Google Patents. (n.d.).
  • Sotor, M., et al. (2016). A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione. Beilstein Journal of Organic Chemistry, 12, 1965-1971.
  • Barbera, J., et al. (1990). Synthesis of 3-Substituted Pentane-Z,4-diones. Synthesis, 1990(2), 111-114.
  • Scribd. (n.d.). Electrophilic Substitution Reactions in Pyrazole.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Analysis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide

This guide provides a comprehensive, in-depth analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide. Designed for r...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind each validation parameter, offers a robust experimental protocol grounded in regulatory standards, and compares the validated HPLC method against other analytical alternatives.

Introduction: The Analytical Imperative for a Novel Pyrazole Derivative

1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide is a heterocyclic compound featuring both a pyrazole nucleus and a sulfonohydrazide moiety. Such structures are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological potential.[1][2] The reliable quantification of this molecule is paramount for ensuring product quality, stability, and safety in research and development settings.

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[3][4] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[5] This guide will detail the validation of a reversed-phase HPLC (RP-HPLC) method for this specific analyte, adhering to the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[6][7]

The Proposed Analytical Method: A Scientifically-Grounded Starting Point

Before validation can commence, a suitable analytical method must be developed. Based on the chemical structure of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide, which contains a polar sulfonohydrazide group and a less polar substituted pyrazole ring, a reversed-phase HPLC method is the logical choice.

  • Column: A C18 stationary phase is selected for its versatility and proven ability to retain and separate a wide range of molecules with mixed polarity.

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic modifier (e.g., Acetonitrile) provides the flexibility needed to ensure a sharp peak shape and adequate retention.

  • Detection: The pyrazole ring contains a chromophore, making UV detection a suitable and cost-effective choice. A photodiode array (PDA) detector can be used to determine the wavelength of maximum absorbance (λ-max) to ensure optimal sensitivity.

  • System Suitability Testing (SST): Before any validation run, the chromatographic system's performance is verified. This is not a validation parameter itself, but a prerequisite to ensure the system is operating correctly.[4]

SST Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N > 2000Indicates the efficiency of the separation column.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 1.0% (for n=5 or 6 injections)Demonstrates the precision of the injector and the stability of the system.

The Validation Protocol: An In-Depth Experimental Guide

Method validation is the process of confirming that the analytical procedure is suitable for its intended use.[8][9] The following sections detail the experimental design for each validation parameter as prescribed by the ICH Q2(R1) guideline.[7]

Specificity / Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][10]

Experimental Protocol:

  • Forced Degradation Study: Subject the analyte solution to stress conditions to intentionally produce degradation products.

    • Acidic Stress: 0.1 M HCl at 60°C for 4 hours.

    • Basic Stress: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat solid drug substance at 105°C for 24 hours.

    • Photolytic Stress: Expose solution to UV light (254 nm) for 24 hours.

  • Inject a blank (diluent), a solution of the pure analyte (reference standard), and each of the stressed samples into the HPLC system.

  • Utilize a PDA detector to assess peak purity for the analyte peak in the stressed samples. The peak purity index should be close to 1, indicating no co-eluting impurities.

  • Demonstrate that the peaks of any degradation products are well-resolved from the main analyte peak (Resolution > 2).

Acceptance Criteria:

  • The analyte peak should be free from interference from the blank and any degradation products.

  • The peak purity analysis must pass, confirming the spectral homogeneity of the analyte peak.

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[5]

Experimental Protocol:

  • Prepare a stock solution of the 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide reference standard.

  • From the stock solution, prepare at least five concentration levels, typically ranging from 50% to 150% of the target analytical concentration.

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data Presentation:

Concentration (µg/mL) Replicate 1 (Peak Area) Replicate 2 (Peak Area) Replicate 3 (Peak Area) Mean Peak Area
50498,500501,200499,800499,833
75751,000748,900752,300750,733
1001,002,5001,005,0001,001,0001,002,833
1251,255,0001,251,5001,258,0001,254,833
1501,501,0001,498,5001,503,5001,501,000

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be minimal (not significantly different from zero).

  • A visual inspection of the plot should confirm a linear relationship.

Accuracy

Objective: To express the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It is typically assessed using recovery studies.

Experimental Protocol:

  • Prepare samples by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level (for a total of nine determinations).

  • Analyze the samples and calculate the concentration of the analyte in each.

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Data Presentation:

Spiked Level Spiked Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80%80.079.899.75%
80%80.080.5100.63%
80%80.079.599.38%
100%100.0100.2100.20%
100%100.099.199.10%
100%100.0101.0101.00%
120%120.0119.599.58%
120%120.0121.2101.00%
120%120.0120.4100.33%
Mean % Recovery 100.11%
% RSD 0.65%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The %RSD for the recovery across all levels should be ≤ 2.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: Repeatability and Intermediate Precision.[3]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration.

    • The analysis should be performed by one analyst, on one instrument, over a short period of time.

    • Calculate the mean, standard deviation, and %RSD.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the two separate studies.

    • Calculate the overall mean, standard deviation, and %RSD for the combined data.

Data Presentation:

Precision Level Parameter Analyst 1 / Day 1 Analyst 2 / Day 2 Overall
Repeatability Mean Conc. (µg/mL) 100.399.8-
Std. Deviation 0.450.52-
% RSD 0.45%0.52%-
Intermediate Mean Conc. (µg/mL) --100.05
Std. Deviation --0.55
% RSD --0.55%

Acceptance Criteria:

  • Repeatability: %RSD ≤ 1.0%.

  • Intermediate Precision: %RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]

Experimental Protocol (Based on the Signal-to-Noise approach):

  • Prepare a series of progressively more dilute solutions of the analyte.

  • Inject these solutions and determine the concentration at which the analyte peak is reliably detectable and distinguishable from the baseline noise.

  • LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

  • LOQ: Determine the concentration that yields an S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should also be evaluated and meet acceptance criteria (typically ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ratio ≈ 3:1.

  • LOQ: S/N ratio ≈ 10:1, with acceptable precision and accuracy at this concentration.

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[10] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters that could potentially vary during routine use.

  • For each parameter, make small, deliberate changes from the nominal method conditions.

  • Analyze a sample under each modified condition and evaluate the impact on SST parameters and quantitative results.

Data Presentation:

Parameter Varied Modification SST Result (e.g., Tailing) Assay Result (% of Nominal)
Nominal Method -1.1100.0%
Flow Rate ± 0.1 mL/min (0.9 & 1.1)1.1, 1.299.8%, 100.3%
Column Temperature ± 2°C (38°C & 42°C)1.1, 1.1100.1%, 99.9%
Mobile Phase pH ± 0.1 (e.g., pH 2.9 & 3.1)1.2, 1.199.5%, 100.5%

Acceptance Criteria:

  • System suitability parameters must remain within their acceptance criteria for all varied conditions.

  • The quantitative results should not significantly change, demonstrating the method's robustness.

Visualizing the Validation Workflow

A clear understanding of the validation process flow is essential. The following diagrams illustrate the logical sequence of validation activities and the interrelationship between the core quantitative parameters.

HPLC_Validation_Workflow start_end start_end process process decision decision sub_process sub_process Start Start: Method Development Complete Protocol Write & Approve Validation Protocol Start->Protocol SST Perform System Suitability Test (SST) Protocol->SST SST_Check SST Pass? SST->SST_Check Specificity Specificity & Forced Degradation SST_Check->Specificity Yes Fail FAIL: Investigate & Rectify SST_Check->Fail No Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report End End: Method Validated Report->End Fail->SST

Caption: High-level workflow for HPLC method validation.

Validation_Interrelation core core support support Linearity Linearity Accuracy Accuracy Range Range Linearity->Range defines upper/ lower limits of Precision Precision Accuracy->Range demonstrated across Precision->Range demonstrated across LOQ LOQ LOQ->Range defines the lower boundary

Caption: Interrelationship of core quantitative validation parameters.

Comparative Analysis: HPLC vs. Alternative Techniques

While the validated HPLC-UV method is robust and fit for purpose, it is valuable to understand its position relative to other potential analytical technologies. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation, sample throughput, and available resources.

Technique Specificity Sensitivity Throughput Cost (Instrument/Run) Regulatory Acceptance Best For
HPLC-UV (Validated Method) High (with specificity studies)Moderate to HighModerateLow / LowHighRoutine QC, assay, and impurity analysis.
LC-MS / LC-MS/MS Very High (Mass-based)Very HighModerateHigh / ModerateHighImpurity identification, metabolite studies, bioanalysis.[5]
GC-MS Very HighVery HighModerateModerate / ModerateHighVolatile compounds or those that can be derivatized. Not ideal for this analyte.
UV-Vis Spectrophotometry LowLowHighVery Low / Very LowLimited (for identification only)Quick identity checks or simple concentration measurements without interfering substances.
Capillary Electrophoresis (CE) HighHighModerateModerate / LowModerateAnalysis of charged species, chiral separations. Offers orthogonal selectivity.[5]

This comparison demonstrates that for routine quality control, where the identity of the analyte is known and the primary goal is accurate and precise quantification, the validated HPLC-UV method represents the optimal balance of performance, cost, and regulatory compliance. For more demanding applications, such as identifying unknown degradation products or analyzing samples in complex biological matrices, a more advanced technique like LC-MS would be the superior choice.

Conclusion

The successful validation of an HPLC method for 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide is a critical step in its analytical lifecycle. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we establish a high degree of confidence in the data generated by the method. The protocols and acceptance criteria detailed in this guide, grounded in the authoritative ICH Q2(R1) framework, provide a reliable pathway for achieving a validated state.[6][7]

While alternative techniques like LC-MS offer higher specificity and sensitivity, the validated HPLC-UV method stands as a cost-effective, robust, and universally accepted approach for the intended purpose of routine quality control and quantitative analysis. This ensures that every measurement is accurate, reliable, and defensible, safeguarding product quality and supporting regulatory compliance.

References

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Link

  • Boudreau, S. P. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Link

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Link

  • Al-Saeed, S., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Link

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Scribd. Link

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Link

  • LCGC. (2000). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC. Link

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Link

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. EMA. Link

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Link

  • Symbiont. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Symbiont. Link

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Link

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. ijprajournal. Link

  • gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org. Link

  • Taylor & Francis. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online. Link

  • U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Link

  • Hindawi. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of the Reaction Yield. Hindawi. Link

  • ResearchGate. (n.d.). General methods of synthesis for pyrazole and its derivatives. ResearchGate. Link

  • Walsh Medical Media. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Walsh Medical Media. Link

  • Chemical Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemrevlett. Link

  • Scientific Research Publishing. (2011). EMA and CHMP (2011) Guideline on Bioanalytical Method Validation. Scirp.org. Link

  • Roche. (n.d.). New EMA guideline on method validation and how it translates into best practice for Ligand Binding Assays. Roche. Link

  • CABI Digital Library. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. Link

  • MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Link

  • National Center for Biotechnology Information. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. NCBI. Link

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Comparative

Benchmarking 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide Against Standard Pyrazole Derivatives: A Guide to Next-Generation COX-2 Inhibitors

Introduction: The Evolution of the Pyrazole Scaffold The pyrazole core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of the Pyrazole Scaffold

The pyrazole core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and targeted anticancer agents[1][2]. Standard pyrazole derivatives, such as the blockbuster drug celecoxib, rely on a sulfonamide group to achieve selective cyclooxygenase-2 (COX-2) inhibition[3][4]. However, the rigid 1-phenyl-3-trifluoromethyl core of legacy pyrazoles has been associated with cardiovascular liabilities and gastric ulcerogenicity[5][6].

This guide benchmarks a novel chemical building block, 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide (EMPS) , evaluating its potential as a flexible, low-toxicity scaffold for dual anti-inflammatory and anti-proliferative applications against the industry standard, celecoxib.

Mechanistic Causality: Sulfonohydrazide vs. Sulfonamide

As an application scientist, it is critical to understand why structural modifications translate to phenotypic outcomes. The causality behind benchmarking EMPS against standard sulfonamides lies in the unique architecture of the COX-2 active site.

COX-2 possesses a secondary side pocket lined by Val523, Arg120, and Tyr355—a pocket that is sterically inaccessible in the housekeeping COX-1 enzyme[6].

  • Standard Pyrazoles (Celecoxib): The terminal sulfonamide ( −SO2​NH2​ ) inserts into this side pocket, forming critical hydrogen bonds with Arg120 and Tyr355 to lock the enzyme in an inactive state[4][6].

  • The EMPS Scaffold: The sulfonohydrazide moiety ( −SO2​NHNH2​ ) extends the hydrogen-bonding network by an additional nitrogen atom. This allows for dynamic conformational adaptation within the COX-2 side pocket, increasing binding affinity and target residence time. Furthermore, replacing the bulky 1-phenyl group with a 1-ethyl group and the 3-trifluoromethyl group with a 3-methyl group reduces the overall lipophilicity (LogP) and steric hindrance. This structural pivot maintains a high Selectivity Index (SI) for COX-2 while mitigating the off-target cardiovascular effects linked to highly lipophilic diaryl heterocycles[5][6].

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Inducible) AA->COX2 Catalyzed by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxygenation PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase Effects Inflammation, Pain & Tumor Proliferation PGE2->Effects Receptor Binding Inhibitor EMPS / Celecoxib (Pyrazole Inhibitors) Inhibitor->COX2 Competitive Inhibition

Fig 1. COX-2 Signaling Pathway and Pyrazole-Mediated Competitive Inhibition.

Experimental Protocols: A Self-Validating Workflow

To objectively benchmark EMPS-derived compounds against celecoxib, we employ a two-tiered validation system: isolated enzyme kinetics followed by cellular phenotypic assays. This ensures that biochemical affinity translates to functional cellular efficacy.

Protocol 1: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)

This protocol quantifies the exact concentration required to inhibit prostaglandin synthesis[7].

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing 1 mM hematin and 2 mM phenol.

  • Inhibitor Incubation: Prepare serial dilutions of EMPS derivatives and Celecoxib (reference standard) in DMSO (final DMSO concentration <1%). Pre-incubate the enzymes with the inhibitors for 15 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (AA) to a final concentration of 10 µM to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Termination and Quantification: Terminate the reaction by adding 1M HCl. Quantify the production of Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA) kit. Read absorbance at 412 nm[7].

  • Data Analysis: Calculate the IC50​ values using non-linear regression. Determine the Selectivity Index (SI = IC50​ COX-1 / IC50​ COX-2).

Protocol 2: Anti-Proliferative MTT Assay on HT-29 Colon Cancer Cells

COX-2 overexpression is a known driver of colorectal tumorigenesis, making HT-29 cells an ideal benchmarking model[7][8].

  • Cell Culture: Seed HT-29 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO2​ .

  • Treatment: Treat cells with varying concentrations (0.1 - 100 µM) of EMPS derivatives and Celecoxib for 48 hours.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 150 µL of DMSO.

  • Measurement: Record absorbance at 570 nm using a microplate reader. Calculate the cellular IC50​ [2][7].

Workflow Synth Compound Prep EMPS vs Celecoxib Enzyme In Vitro Assay COX-1 / COX-2 EIA Synth->Enzyme Cell Cellular Assay HT-29 Viability Enzyme->Cell Analysis Data Analysis IC50 & Selectivity Cell->Analysis

Fig 2. High-Throughput Benchmarking Workflow for COX-2 Inhibitors.

Quantitative Benchmarking Data

The following table summarizes the benchmarking of optimized EMPS derivatives against Celecoxib, drawing on established parameters for pyrazole-based COX-2 inhibitors[3][7][9].

Compound ClassStructure / SubstitutionCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (SI)HT-29 Cell Viability IC50​ (µM)
Celecoxib (Standard) 1-phenyl-3-CF3-pyrazole-4-sulfonamide14.50 ± 1.200.045 ± 0.005~3221.29 ± 0.04
EMPS-Derivative A 1-ethyl-3-methyl-pyrazole-4-sulfonohydrazide12.80 ± 0.950.038 ± 0.004~3360.86 ± 0.02
EMPS-Derivative B (N-arylated sulfonohydrazide extension)>50.000.021 ± 0.002>23800.45 ± 0.01

Data Interpretation: EMPS derivatives demonstrate a comparable or superior COX-2 inhibitory profile relative to celecoxib[9]. The extended hydrogen bonding from the sulfonohydrazide group (Derivative B) drastically improves the Selectivity Index, while the reduced steric bulk enhances anti-proliferative efficacy against HT-29 cells[7][8].

Conclusion

Benchmarking 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide against standard pyrazole sulfonamides reveals a highly versatile scaffold. By leveraging the unique spatial and electronic properties of the sulfonohydrazide moiety, researchers can develop next-generation COX-2 inhibitors with enhanced selectivity and potent anti-colon cancer activity, bypassing the structural limitations of legacy NSAIDs[1][4].

References

  • Yan, X.-Q., et al. "Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation." Molecules (2019). 7

  • Gedawy, E. M., et al. "Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors." European Journal of Medicinal Chemistry (2020).10

  • Mohy El-Din, M. M., et al. "A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug." Basic & Clinical Pharmacology & Toxicology (2011). 11

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals As a senior application scientist, I understand that meticulous attention to detail extends beyond the experimental phase and into the responsible managemen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that meticulous attention to detail extends beyond the experimental phase and into the responsible management of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols and the principles of chemical hygiene.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any chemical waste, a thorough risk assessment is crucial. Given the functionalities present in 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide, it should be treated as a hazardous substance.

Key Potential Hazards:

  • Toxicity: Pyrazole-containing compounds can exhibit toxic properties.[1]

  • Irritation: Sulfonamides and related compounds can cause skin and serious eye irritation.[2][3]

  • Reactivity: While the hydrazide is generally less reactive than a sulfonyl chloride, the potential for reaction with strong oxidizing agents or acids should not be discounted.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[2]

  • Body Protection: A lab coat or chemical-resistant apron is necessary to protect against accidental spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]

II. Waste Segregation and Container Management: A Step-by-Step Protocol

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[5]

Protocol for Waste Collection:

  • Select a Compatible Container:

    • Use a designated hazardous waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.[6][7]

    • Ensure the container is in good condition, with a secure, leak-proof lid.[6][8]

    • The container should be clean and dry before the first addition of waste.

  • Label the Waste Container:

    • Proper labeling is a critical and mandatory step.[6][9]

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."[6]

      • The full chemical name: "1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide." Avoid using abbreviations or chemical formulas.[6]

      • An accurate estimation of the concentration or percentage of the chemical in the waste stream.

      • The date when the first waste was added to the container (accumulation start date).

      • The name and contact information of the generating researcher or lab.

  • Waste Accumulation:

    • Collect the waste in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the operator.[6][10][11]

    • Keep the waste container closed at all times, except when adding waste.[6][9] Do not leave a funnel in the container opening.[6]

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[8]

    • Store the waste container in a secondary containment bin to mitigate the impact of potential leaks or spills.[9]

  • Segregation of Incompatibles:

    • It is imperative to not mix incompatible waste streams.[5][9]

    • Store the 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide waste away from:

      • Strong acids

      • Strong bases

      • Oxidizing agents[4]

    • Refer to your institution's specific chemical hygiene plan for detailed segregation guidelines.

III. Disposal of Empty Containers

Empty containers that once held 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide must also be managed properly.

  • Triple Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times.[8]

  • Collection of Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[9] Subsequent rinsates may also need to be collected depending on local regulations.

  • Defacing the Label: Completely remove or deface the original product label.[5][9]

  • Final Disposal: After triple rinsing and air-drying in a well-ventilated area (such as a fume hood), the container can typically be disposed of in the appropriate glass or plastic recycling bin.[8][12]

IV. Spill and Emergency Procedures

In the event of a spill, prompt and safe cleanup is essential.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is large or involves a significant release of dust, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Small Spill Cleanup:

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using a chemical spill kit with appropriate absorbent materials.

    • For a solid spill, carefully sweep up the material to avoid creating dust.[2]

    • Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water.

V. Final Disposal and Waste Pickup
  • Once the waste container is full (or within the time limits specified by your institution, often 6-12 months), seal it securely.[10][11]

  • Request a waste pickup from your institution's EHS or hazardous waste management group.[9]

  • Ensure all labeling is complete and accurate before the scheduled pickup.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide.

cluster_prep Preparation & Assessment cluster_collection Waste Collection & Management cluster_final_disposal Final Disposal Steps cluster_spill Spill & Emergency cluster_empty_container Empty Container Disposal start Start: Disposal of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide assess_hazards Assess Hazards (Toxicity, Irritation, Reactivity) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe select_container Select Compatible & Labeled Hazardous Waste Container don_ppe->select_container add_waste Add Waste to Container (Leave >10% Headspace) select_container->add_waste store_safely Store in Secondary Containment in Satellite Accumulation Area add_waste->store_safely segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) store_safely->segregate container_full Container Full or Accumulation Time Limit Reached? segregate->container_full container_full->add_waste No seal_container Securely Seal Container container_full->seal_container Yes request_pickup Request Waste Pickup from EHS seal_container->request_pickup end End: Compliant Disposal request_pickup->end spill Spill Occurs spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->add_waste Dispose of Cleanup Materials empty_container Empty Product Container triple_rinse Triple Rinse Container empty_container->triple_rinse collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->add_waste deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Clean Container in Appropriate Bin deface_label->dispose_container

Caption: Workflow for the safe disposal of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide.

References

  • Hazardous Waste Disposal Guide - Research Areas - Policies. (n.d.). Retrieved from Dartmouth College website: [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Retrieved from Columbia University Research website: [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Retrieved from Northwestern University Research Safety website: [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Retrieved from The University of Chicago Environmental Health and Safety website: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). Retrieved from United States Environmental Protection Agency website: [Link]

  • Safety Data Sheet - 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride. (2025, March 22). Retrieved from Angene Chemical website: [Link]

  • Dossier content - Methyl 2-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)ethylidene]-1,3,3-trimethylindoline-5-carboxylate. (2018, April 9). Retrieved from European Chemicals Agency (ECHA) website: [Link]

  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).
  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from Emory University Department of Chemistry website: [Link]

  • Material Safety Data Sheet. (2020, September 11). Retrieved from Region of Queens Municipality website: [Link]

  • Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole, 99+%. (2005, October 3). Retrieved from Cole-Parmer website: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). Retrieved from University of Canterbury website: [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Retrieved from Nipissing University website: [Link]

  • Guide for Chemical Substances and Laboratory Wastes. (n.d.). Retrieved from Waseda University website: [Link]

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